3,4,7,8-Tetramethyl-1,10-phenanthroline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXPTHCUCUHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061856 | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1660-93-1 | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline, also known as TMPhen, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of novel materials with applications in electronics and photochemistry.[3] In the realm of life sciences, its metal complexes are being actively investigated for their potential as therapeutic agents, particularly in oncology and microbiology.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data for researchers in drug development.
Physicochemical Properties
This compound is a white to light beige crystalline powder.[1][6] The methyl groups at the 3, 4, 7, and 8 positions enhance its solubility in organic solvents.[7] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂ | [6] |
| Molecular Weight | 236.31 g/mol | [6] |
| CAS Number | 1660-93-1 | [6] |
| Appearance | White to off-white or light beige fine crystalline powder | [1][6] |
| Melting Point | 277-280 °C | [6] |
| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 192.6 ± 18.6 °C | [6] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [6] |
| Solubility | Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.[1] Also soluble in 95% ethanol (B145695) (50 mg/mL). | [1] |
| Water Solubility | 1.512 mg/L at 25.04 °C | [1] |
| LogP | 3.62 | [6] |
| Storage | Sealed in a dry, room temperature environment. | [1] |
Synthesis and Coordination Chemistry
This compound is a versatile ligand used in the synthesis of various metal complexes, notably with iridium(III) and copper(II). These complexes are of interest for their applications in catalysis, photochemistry, and medicine.[3]
Synthesis of a Representative Copper(II)-Dipeptide Complex
Complexes of the type [Cu(L-dipeptide)(this compound)] have shown significant cytotoxic activity against cancer cell lines.[4][8] A general experimental protocol for their synthesis is outlined below.
Experimental Protocol: Synthesis of [Cu(L-dipeptide)(this compound)]
-
Materials: Copper(II) salt (e.g., CuCl₂·2H₂O), L-dipeptide (e.g., Glycylglycine), this compound (TMPhen), ethanol, and water.
-
Procedure:
-
Dissolve the L-dipeptide in water.
-
In a separate flask, dissolve an equimolar amount of this compound in ethanol.
-
Add an aqueous solution of an equimolar amount of the copper(II) salt to the dipeptide solution with stirring.
-
To this mixture, add the ethanolic solution of this compound dropwise.
-
Adjust the pH of the resulting solution to approximately 7.0 using a suitable base (e.g., NaOH solution).
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried in a desiccator.
-
-
Characterization: The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.[4]
Synthesis of a Representative Iridium(III) Complex
Heteroleptic cationic iridium(III) complexes incorporating this compound are investigated for their photoluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[9]
Experimental Protocol: Synthesis of a Heteroleptic Iridium(III) Complex
-
Materials: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), cyclometalating ligand (e.g., 2-phenylpyridine), this compound (TMPhen), 2-ethoxyethanol (B86334), and methanol.
-
Procedure:
-
Synthesize the iridium(III) dimer, [Ir(C^N)₂Cl]₂, by reacting IrCl₃·xH₂O with an excess of the cyclometalating ligand in a mixture of 2-ethoxyethanol and water, followed by heating under reflux.
-
Dissolve the synthesized iridium(III) dimer and a slight excess of this compound in a suitable solvent mixture, such as dichloromethane/methanol.[10]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired heteroleptic iridium(III) complex.[9]
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.[9][10]
Biological Activities and Applications
Metal complexes of this compound have demonstrated promising biological activities, including anticancer and antibacterial properties.
Cytotoxicity against Cancer Cells
Copper(II) complexes of this compound, particularly those with dipeptide co-ligands, have exhibited high cytotoxicity against various cancer cell lines, in some cases exceeding the potency of cisplatin.[4][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][8]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[7][11]
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][12]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).[11][13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[13]
-
Quantitative Cytotoxicity Data
| Complex Type | Cell Line | IC₅₀ (µM) | Reference(s) |
| [Cu(L-dipeptide)(TMPhen)] | MDA-MB-231, MCF-7, A549, A2780cis | Highly cytotoxic, more so than cisplatin | [4][8] |
| [Cu(metformin)(phenanthroline)] | MCF-7 | 4.29 | [7] |
| [Cu(ciprofloxacin)(phenanthroline)] | MCF-7 | 7.58 | [7] |
| Cisplatin | MCF-7 | 18.62 | [7] |
Antibacterial Activity
Metal-phenanthroline complexes have shown considerable activity against a range of bacteria, including multidrug-resistant strains.[5][14] The mechanism is thought to involve interactions with bacterial DNA and the generation of reactive oxygen species.[15]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[16][17]
-
Procedure:
-
Prepare a standardized inoculum of each bacterial strain in a suitable broth (e.g., Mueller-Hinton broth).[16]
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[16]
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.[16]
-
Incubate the plates at 37°C for 16-20 hours.[16]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
-
Visualizations
Experimental Workflow for Synthesis and Evaluation of Cytotoxic Copper Complexes
Caption: Workflow for the synthesis and cytotoxic evaluation of copper-dipeptide-TMPhen complexes.
Proposed Mechanism of Action for Cytotoxicity
Caption: Proposed mechanism of cytotoxic action for copper-TMPhen complexes.
Conclusion
This compound is a valuable and versatile building block in chemistry and the life sciences. Its ability to form stable and functional metal complexes has led to significant advancements in catalysis, materials science, and, most notably for the target audience, in the development of potential new therapeutic agents. The copper and iridium complexes of this ligand, with their potent cytotoxic and antibacterial activities, represent a promising avenue for further research in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further exploration and application of this remarkable compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cas 1660-93-1,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 7. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 8. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
- 16. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
A Technical Guide to the Physicochemical Properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent chelating agent for a variety of metal ions. The addition of four methyl groups to the phenanthroline core enhances its lipophilicity and influences its electronic properties, leading to the formation of stable metal complexes with unique characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its applications, with a focus on its emerging role in the development of novel anti-cancer agents.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂ | |
| Molecular Weight | 236.31 g/mol | |
| Appearance | White to off-white or light beige crystalline powder | [1][2] |
| Melting Point | 277-280 °C (lit.) | [1][2] |
| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg (estimate) | [1] |
| Density | 1.1 ± 0.1 g/cm³ (estimate) | [1] |
Solubility
| Solvent | Solubility | Reference |
| Water | 1.512 mg/L at 25.04 °C | [2] |
| Ethanol (B145695) (95%) | Soluble, 50 mg/mL (clear to hazy, colorless to dark yellow) | |
| 1,4-Dioxane | Soluble | [2] |
| Acetone (B3395972) | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| N,N-Dimethylformamide | Soluble | [2] |
| Methanol | Soluble | [2] |
| Hot Toluene | Soluble | [2] |
Note: The compound's solubility in aqueous solutions can be enhanced through the use of co-solvents and formulating agents as detailed in the experimental protocols section.
Acidity
| Property | Value | Reference |
| pKa | 6.37 ± 0.10 (Predicted) | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization and application of this compound. This section provides methodologies for key experiments.
Synthesis of a Metal Complex: [Os(tmphen)₃]Cl₂
This protocol describes the synthesis of a representative metal complex, tris(this compound)osmium(II) chloride, adapted from a published procedure[3].
Materials:
-
Potassium hexachloroosmate(IV) (K₂OsCl₆)
-
This compound (tmphen)
-
Ethylene (B1197577) glycol
-
Acetone
-
Diethyl ether
-
Ethanol
Procedure:
-
Dissolve K₂OsCl₆ (0.101 mmol) in 10 mL of ethylene glycol.
-
Add this compound (0.32 mmol) to the solution.
-
Reflux the solution for 3 hours and then cool to room temperature.
-
Isolate the product by dropwise addition of the ethylene glycol solution into a mixture of 10 mL of acetone and 40 mL of diethyl ether, which will cause the product to precipitate.
-
Filter the resulting precipitate.
-
Dissolve the solid in ethanol and filter the solution to remove potassium chloride.
-
The final product, [Os(tmphen)₃]Cl₂, can be obtained by evaporation of the ethanol.
References
Synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents and functional materials. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound with a rigid, planar structure containing two nitrogen atoms positioned for effective metal chelation. The introduction of methyl groups at the 3, 4, 7, and 8 positions significantly influences its electronic properties, solubility, and steric hindrance, thereby modulating the characteristics of its metal complexes. These complexes have garnered interest for their potential applications in catalysis, photoluminescent materials, and as therapeutic agents.
Core Synthesis Route: The Skraup Reaction
The most established and direct method for the synthesis of this compound is a variation of the classical Skraup reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or its precursor, followed by cyclization and oxidation to form the quinoline (B57606) or phenanthroline ring system.
In the case of this compound, the synthesis proceeds via a double Skraup reaction, utilizing a substituted aromatic diamine as the starting material.
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of this compound via the Skraup reaction.
Detailed Experimental Protocol
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the following procedure is a well-established adaptation of the Skraup synthesis for polysubstituted phenanthrolines. This protocol is based on analogous syntheses of similar polymethyl-1,10-phenanthroline derivatives.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Crotonaldehyde or Methyl Vinyl Ketone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene
-
Glycerol (optional, as a solvent and dehydrating agent)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ethanol (B145695) or other suitable solvent for recrystallization
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, slowly add 4,5-dimethyl-1,2-phenylenediamine. The mixture should be cooled in an ice bath to manage the exothermic reaction. Subsequently, add the oxidizing agent (e.g., arsenic pentoxide).
-
Slow Addition of Carbonyl Compound: From the dropping funnel, add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature within a specified range, typically between 120-140 °C.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the completion of the cyclization and oxidation steps. The exact duration will depend on the specific reactants and scale.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the heat generated. Neutralization will precipitate the crude product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Alternatively, column chromatography may be employed for higher purity.
-
Safety Precautions: The Skraup reaction is highly exothermic and involves the use of corrosive and toxic substances. Arsenic pentoxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the reaction yield is highly dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |
| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 127-129 | >98 | N/A |
| This compound | C₁₆H₁₆N₂ | 236.31 | 279-281 | >98 | 30-50 (estimated) |
Conclusion
The synthesis of this compound is most effectively achieved through a double Skraup reaction utilizing 4,5-dimethyl-1,2-phenylenediamine as the key starting material. While the reaction requires careful control of conditions and adherence to stringent safety protocols due to its exothermic nature and the use of hazardous reagents, it provides a direct route to this valuable ligand. The detailed protocol and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and purify this compound for their specific applications in drug discovery, materials science, and catalysis. Further optimization of reaction conditions may lead to improved yields and purity.
An In-depth Technical Guide to the Electronic Properties of Tetramethyl-Substituted Phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic compounds that have garnered significant interest in coordination chemistry, materials science, and medicinal chemistry. Their robust metal-chelating properties make them exceptional ligands in a variety of applications, from organic light-emitting diodes (OLEDs) to anticancer agents. The electronic properties of these molecules are fundamental to their function and can be precisely modulated through chemical modifications. This guide provides a comprehensive technical overview of the electronic properties of a key derivative, 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen), with a focus on its synthesis, electronic characteristics, and the mechanistic pathways of its metal complexes in biological systems.
Synthesis of this compound
A one-step synthesis method for this compound has been reported. The process involves the reaction of o-phenylenediamine (B120857) with 3-methyl-3-butenone. This method provides a straightforward route to obtaining the tetramethyl-substituted phenanthroline core.[1]
Reported Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 3.1 (s, 12H), 8.6 (d, 2H), 9.0 (s, 2H).[1]
Core Electronic Properties
The electronic properties of phenanthroline derivatives are highly influenced by the nature and position of substituents on the aromatic core. Methyl groups, being electron-donating, generally increase the electron density of the phenanthroline system, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the redox potentials. While extensive experimental data on the electronic properties of the free this compound ligand is limited in publicly accessible literature, computational studies on substituted phenanthrolines provide valuable insights. The electron-donating methyl groups are expected to raise the HOMO energy level and lower the LUMO energy level, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline.
The electronic properties of this compound are often studied in the context of its metal complexes. For instance, in Rhenium(I) tricarbonyl complexes, the introduction of methyl groups on the phenanthroline ligand has been shown to influence the metal-ligand-to-ligand charge transfer (MLLCT) absorption bands and the emission lifetimes.[2]
Data on Metal Complexes of this compound
The electronic properties of this compound are significantly modulated upon coordination to a metal center. The following tables summarize key electronic data for some of its metal complexes.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential (V vs. Fc/Fc+) | Reference |
| --INVALID-LINK-- | Not Specified | Not Specified | Not Specified | [3] |
| --INVALID-LINK--₂ | Not Specified | Not Specified | Less accessible reduction potentials with electron-donating substituents | [4] |
| [Ru(TMPhen)₃]Cl₂ | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
3-Methyl-3-butenone
-
Concentrated Hydrochloric Acid
-
Organic Acid (e.g., Acetic Acid)
-
Reducing agent (as described in the patent)
-
Solvents for reaction and purification (e.g., Dioxane, Ethanol)
Procedure (Generalized from Patent Information):
-
A solution of o-phenylenediamine is prepared in concentrated hydrochloric acid.
-
3-Methyl-3-butenone is added to the solution at a controlled temperature (e.g., 50-90 °C) and allowed to react for a specified duration (e.g., 2-10 hours).
-
An organic acid is subsequently added, and the mixture is refluxed for several hours (e.g., 2-10 hours) at a higher temperature (e.g., 90-110 °C).
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonia (B1221849) solution) to precipitate the crude product.
-
The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Note: This is a generalized procedure based on patent literature; specific reaction conditions and safety precautions should be followed as detailed in the primary source.[1]
Cyclic Voltammetry
Objective: To determine the redox potentials of this compound.
Instrumentation:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
Procedure:
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Add a standard reference compound (e.g., ferrocene) and record the voltammogram again to reference the potentials to the Fc/Fc⁺ couple.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile, ethanol).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Record a baseline spectrum of the solvent for background correction.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and quantum yield of this compound.
Instrumentation:
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent.
-
Determine the absorption spectrum to identify the optimal excitation wavelength (typically the wavelength of maximum absorption).
-
Excite the sample at the chosen wavelength and record the emission spectrum.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Electronic Property Characterization
Caption: A generalized workflow for the synthesis and electronic characterization of tetramethyl-phenanthrolines.
Proposed Anticancer Mechanism of Action for Phenanthroline-Metal Complexes
The anticancer activity of phenanthroline derivatives is often attributed to their metal complexes, which can interact with biological targets. A proposed mechanism involves the inhibition of proteasome activity, which is crucial for cellular protein degradation and homeostasis.
Caption: Proposed mechanism of proteasome inhibition by phenanthroline-metal complexes leading to apoptosis in cancer cells.
Conclusion
This compound stands as a significant ligand in the development of functional metal complexes. Its electronic properties, influenced by electron-donating methyl groups, are pivotal to the performance of these complexes in various applications. While further experimental investigation into the electronic characteristics of the free ligand is warranted, the existing data on its metal complexes highlight its potential in the design of novel materials and therapeutic agents. The detailed experimental protocols and mechanistic workflows provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and innovation.
References
3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide to its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline, including its melting point and solubility. It also details experimental protocols for the determination of these properties and explores its application in the synthesis of metal complexes for various advanced applications.
Core Physicochemical Data
This compound, a substituted phenanthroline derivative, is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Melting Point | 277-280 °C | [2][3] |
| Appearance | Light beige/fine crystalline powder | [3] |
Solubility Profile
The solubility of this compound has been determined in a range of common organic solvents and water.
| Solvent | Solubility | Reference |
| 1,4-Dioxane | Soluble | [2] |
| Acetone | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| N,N-Dimethylformamide | Soluble | [2] |
| N,N-Dimethylacetamide | Soluble | [2] |
| Methanol | Soluble | [2] |
| Hot Toluene | Soluble | [2] |
| 95% Ethanol | 50 mg/mL (clear to hazy, colorless to dark yellow) | [1] |
| Water | 1.512 mg/L (at 25.04 °C) | [3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, in close proximity to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.
-
Melting Range: The recorded temperature range constitutes the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Workflow for Melting Point Determination
References
An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline: Safety, Handling, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for a variety of metal ions.[2][3] This property has led to its widespread use in the synthesis of novel metal complexes with applications in catalysis, analytical chemistry, and, notably, in the development of potential therapeutic agents.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound, with a focus on its role in the synthesis of metal complexes for biological evaluation.
Safety and Handling
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation.[6][7][8] Given the conflicting information and the fact that the toxicological properties have not been fully investigated, it is prudent to handle this compound with care.[6]
2.1. Hazard Identification
-
Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Some sources also classify it as harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]
2.2. First Aid Measures
-
If on skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]
-
If swallowed: Rinse mouth.[10] Never give anything by mouth to an unconscious person.[10]
2.3. Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation.[6] Ensure adequate ventilation.[6]
-
Storage: Keep container tightly closed.[8] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8] Some suppliers recommend refrigeration.[6][7]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value |
| CAS Number | 1660-93-1[1] |
| Molecular Formula | C₁₆H₁₆N₂[1] |
| Molecular Weight | 236.31 g/mol [1] |
| Appearance | White to off-white or light beige solid powder/crystals[1][4] |
| Property | Value |
| Melting Point | 277-280 °C (lit.)[1][2] |
| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg[1] |
| Flash Point | 192.6 ± 18.6 °C[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL), 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, N,N-dimethylacetamide, methanol, and hot toluene.[2][3][11] |
Experimental Protocols and Applications
This compound is primarily used as a ligand in the synthesis of metal complexes, particularly with copper and iridium, for various research applications, including catalysis and cancer therapy.[1][5]
4.1. Synthesis of a Copper(II)-Dipeptide-Tetramethylphenanthroline Complex
This protocol describes the general synthesis of a [Cu(L-dipeptide)(tmp)] complex, which has been investigated for its cytotoxic properties.[1][7]
Methodology:
-
Preparation of the Copper(II)-Dipeptide Precursor: An aqueous solution of a dipeptide (e.g., L-alanyl-L-phenylalanine) is mixed with a copper(II) salt (e.g., copper(II) chloride) in a specific molar ratio. The pH of the solution is adjusted to facilitate the formation of the copper-dipeptide complex.
-
Addition of the Ligand: this compound, dissolved in an appropriate solvent like ethanol, is added to the aqueous solution of the copper-dipeptide complex.
-
Reaction and Crystallization: The reaction mixture is stirred at room temperature for a defined period. The resulting solution is then allowed to stand for slow evaporation, leading to the crystallization of the final [Cu(L-dipeptide)(tmp)] complex.
-
Characterization: The synthesized complex is characterized using various analytical techniques, including X-ray crystallography, elemental analysis, and spectroscopic methods (e.g., FT-IR, UV-Vis).
4.2. Cytotoxicity Assay of Copper-Tetramethylphenanthroline Complexes
The cytotoxic effects of the synthesized complexes are evaluated against various cancer cell lines.[1][7]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Compound Treatment: The synthesized copper complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of a this compound-containing metal complex to its biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of a metal complex.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of direct evidence suggesting that this compound itself modulates specific cellular signaling pathways. The biological activity reported is primarily associated with the metal complexes it forms. For instance, copper complexes of this ligand have been shown to be highly cytotoxic to cancer cells.[1] The proposed mechanisms of action for these types of complexes often involve:
-
DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA, potentially leading to the inhibition of DNA replication and transcription.[12]
-
Generation of Reactive Oxygen Species (ROS): The metal center in the complex can participate in redox reactions, leading to the generation of ROS, which can induce oxidative stress and trigger apoptosis.
-
Inhibition of Cellular Enzymes: The metal complexes may inhibit the activity of key cellular enzymes, disrupting essential metabolic pathways.
The following diagram depicts a generalized proposed mechanism of action for a cytotoxic copper-phenanthroline complex.
Caption: Proposed mechanism of action for a cytotoxic copper-phenanthroline complex.
Conclusion
This compound is a valuable ligand in the field of coordination chemistry, with its metal complexes showing significant promise in various applications, including cancer therapy. While the compound itself has not been shown to directly influence signaling pathways, the complexes it forms exhibit potent biological activity. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound. Future research will likely continue to explore the therapeutic potential of novel metal complexes incorporating this versatile ligand, further elucidating their mechanisms of action and paving the way for new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
common synonyms for 3,4,7,8-Tetramethyl-1,10-phenanthroline
An In-Depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and its Applications
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common synonyms, and key applications, with a focus on its role in the synthesis of novel anti-cancer agents.
Core Compound Identification
IUPAC Name: this compound
CAS Number: 1660-93-1
Common Synonyms: TMPhen, tmph, 3,4,7,8-Tetramethylphenanthroline.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and understanding its behavior in various solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂ | [2] |
| Molecular Weight | 236.31 g/mol | [2] |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | 277-280 °C | [2] |
| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 192.6 ± 18.6 °C | [2] |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | |
| InChI Key | NPAXPTHCUCUHPT-UHFFFAOYSA-N | [2] |
Applications in Research and Drug Development
This compound is a versatile metal-chelating agent and ligand used in the synthesis of various metal complexes. Its derivatives, particularly copper(II) complexes, have garnered significant interest in the field of oncology for their potential as anti-cancer drugs.
Anti-Cancer Activity of Copper(II)-TMPhen Complexes
Copper(II) complexes of phenanthroline derivatives, including TMPhen, have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted and often involve the induction of cellular stress pathways leading to apoptosis.
Mechanism of Action:
-
DNA Interaction: These complexes can interact with DNA through intercalation or groove binding, which can inhibit DNA replication and transcription, ultimately leading to cell death.[5][6][7][8][9]
-
Reactive Oxygen Species (ROS) Generation: The copper(II) center can participate in redox cycling, leading to the generation of ROS.[7][10] Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and triggering apoptotic pathways.
-
Mitochondrial Dysfunction: Copper-phenanthroline complexes can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]
-
Endoplasmic Reticulum (ER) Stress: These compounds have been shown to induce ER stress, leading to the unfolded protein response (UPR).[11][12] Prolonged UPR activation can trigger apoptosis.
Signaling Pathways in TMPhen-Complex Induced Apoptosis
The cytotoxic effects of copper-phenanthroline complexes are mediated by specific signaling pathways. Understanding these pathways is crucial for the rational design of more effective and targeted cancer therapies.
Experimental Protocols
General Protocol for Solution Preparation of this compound
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.[1]
Materials:
-
This compound (TMPhen)
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of TMPhen in ethanol. For example, to achieve a final concentration of ≥ 2.58 mg/mL, a 25.8 mg/mL stock in EtOH can be made.
-
In a sterile microcentrifuge tube, add the following solvents sequentially:
-
10% EtOH (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly after the addition of each solvent to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear. This formulation yields a solubility of ≥ 2.58 mg/mL (10.92 mM).
General Protocol for Synthesis of a Nickel Complex using TMPhen as a Ligand
This protocol outlines a general procedure for the synthesis of a nickel complex where this compound (tmphen) acts as a ligand.
Materials:
-
4-Biphenylboronic acid
-
Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)
-
This compound (tmphen)
-
Lithium tert-butoxide
-
Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme))
-
1,3-Dimethyl-2-imidazolidinone (DMI), degassed
-
tert-Butyl bromoacetate (B1195939)
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate (B86663)
-
Round-bottom flask
-
Stirrer hotplate
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Under a nitrogen atmosphere, in a round-bottom flask, dissolve 4-biphenylboronic acid (4.00 mmol), DABSO (2.40 mmol), tmphen (0.40 mmol), lithium tert-butoxide (4.00 mmol), and NiBr₂(glyme) (0.40 mmol) in degassed DMI (20 mL).
-
Stir the reaction mixture at 100 °C for 14 hours.
-
Cool the mixture to room temperature.
-
Add tert-butyl bromoacetate (8.00 mmol) and stir for an additional hour.
-
Pour 20 mL of water into the reaction mixture.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic phases and wash with water (50 mL) and then brine (40 mL).
-
Dry the organic phase over sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by medium pressure preparative chromatography.
Logical Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 3. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA: further evidence of their apparent multi-modal activity towards Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mixed copper(ii)–phenanthroline complexes induce cell death of ovarian cancer cells by evoking the unfolded protein response - Metallomics (RSC Publishing) [pubs.rsc.org]
- 12. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound widely utilized as a chelating agent in analytical chemistry and a ligand in the synthesis of metal complexes for various applications, including catalysis and materials science.[1] Its stability is a critical factor that influences the reliability and reproducibility of experimental results, as well as the shelf-life of products containing this molecule. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and scientific principles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂ |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 1660-93-1 |
| Appearance | White to off-white or light beige crystalline powder |
| Melting Point | 277-280 °C |
| Solubility | Soluble in ethanol, 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide |
Stability Profile
This compound is generally considered a stable compound under recommended storage conditions. However, like many organic molecules, it is susceptible to degradation under certain environmental stresses.
General Stability
The compound is stable under normal, ambient temperatures and pressures. Safety Data Sheets (SDS) consistently report that it is stable under recommended storage conditions.
Incompatibilities
The most significant incompatibility for this compound is with strong oxidizing agents . Contact with these substances should be avoided to prevent potential degradation.
Hazardous Decomposition Products
Upon combustion or exposure to high temperatures, this compound may decompose to produce hazardous substances, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on supplier data.
Storage of Solid this compound
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
| General | Keep refrigerated, in a tightly closed container, in a cool, dark, and dry place. | - |
Storage of this compound in Solution
| Storage Temperature | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year (some sources suggest 1 month) |
Note: For solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Potential Degradation Pathways
While specific studies on the degradation pathways of this compound are limited, information from studies on the broader class of phenanthroline derivatives can provide insights into potential degradation mechanisms. Oxidative degradation is a key concern.
The electron-donating nature of the four methyl groups on the phenanthroline ring may influence its susceptibility to oxidation. The potential oxidative degradation pathways for the phenanthroline core are illustrated in the diagram below.
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.
6.1.1. General Procedure
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions as outlined below.
-
Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with UV or MS detection).
-
Compare the results with an unstressed control sample to identify and quantify any degradation products.
6.1.2. Stress Conditions
-
Hydrolytic Stress: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Stress: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose the solid compound and solutions to high temperatures (e.g., 80-100 °C).
-
Photolytic Stress: Expose the solid compound and solutions to UV and visible light, as per ICH Q1B guidelines.
The following diagram illustrates a typical workflow for a forced degradation study.
Stability-Indicating Method Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
The method should be able to separate the intact this compound from its potential degradation products, process impurities, and any other components in the sample matrix. Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Logical Relationship of Storage and Stability
The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates this relationship.
Conclusion
This compound is a stable chemical when stored under the recommended conditions. The primary factors that can lead to its degradation are exposure to strong oxidizing agents, high temperatures, and potentially light. For long-term storage, it is advisable to keep the solid compound in a refrigerated, dark, and dry environment. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. While specific degradation kinetics and pathways for this compound are not extensively documented, insights from related phenanthroline derivatives suggest that oxidative degradation is a key mechanism to consider. For critical applications, it is recommended to perform stability studies using a validated stability-indicating analytical method to ensure the quality and integrity of this compound.
References
Methodological & Application
Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Transition Metal-Catalyzed Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a versatile N,N'-bidentate ligand widely employed in transition metal catalysis.[1][2] Its rigid, planar structure and the presence of four methyl groups enhance the solubility and stability of the resulting metal complexes, influencing their electronic and steric properties.[3] These characteristics make tmphen a valuable ligand for a range of catalytic transformations, including cross-coupling reactions, C-H functionalization, and photoredox catalysis. This document provides detailed application notes and experimental protocols for the use of tmphen in various transition metal-catalyzed processes.
Nickel-Catalyzed Synthesis of Sulfinates
Complexes of nickel with this compound serve as effective catalysts for the synthesis of sulfinates from aryl and heteroaryl boronic acids. This method provides a straightforward route to sulfinate compounds, which are valuable intermediates in organic synthesis.
Quantitative Data
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | tert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate | 76 |
Experimental Protocol: Nickel-Catalyzed Synthesis of tert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate[4]
Materials:
-
4-Biphenylboronic acid (792 mg, 4.00 mmol)
-
Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO) (577 mg, 2.40 mmol)
-
This compound (tmphen) (95 mg, 0.40 mmol)
-
Lithium tert-butoxide (320 mg, 4.00 mmol)
-
Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme)) (123 mg, 0.40 mmol)
-
1,3-Dimethyl-2-imidazolidinone (DMI), degassed (20 mL)
-
tert-Butyl bromoacetate (B1195939) (1.17 mL, 8.00 mmol)
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate (B86663)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Under a nitrogen atmosphere, combine 4-biphenylboronic acid, DABSO, tmphen, lithium tert-butoxide, and NiBr₂(glyme) in a flask containing degassed DMI (20 mL).
-
Stir the resulting mixture at 100 °C for 14 hours.
-
Cool the reaction mixture to room temperature.
-
Add tert-butyl bromoacetate and stir for an additional hour.
-
Pour water (20 mL) into the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic phases with water (50 mL) and brine (40 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by medium pressure preparative chromatography on silica gel (eluent: ethyl acetate/hexane = 5:95 to 15:85) to yield the product as a white solid.
Logical Workflow for Nickel-Catalyzed Sulfinate Synthesis:
Iridium-Catalyzed Processes
Iridium complexes incorporating this compound are notable for their applications in photoredox catalysis and C-H activation reactions. These complexes exhibit favorable photophysical properties, making them efficient photosensitizers.
Application in C-H Borylation
While a detailed protocol with tmphen is not extensively documented in the initial search, iridium catalysts with phenanthroline-type ligands are known to be highly effective for the C-H borylation of heterocycles, such as indoles.[4][5] The use of tmphen as a ligand in such reactions is a promising area for further investigation, with other substituted phenanthroline ligands showing poor to no yield at room temperature for the borylation of alkyl C-H bonds.[5]
Photophysical Properties of Iridium(III) Complexes
The photophysical properties of iridium(III) complexes are crucial for their application in photoredox catalysis. The emission quantum yield (Φ) is a key parameter indicating the efficiency of light emission.
| Complex | Ancillary Ligand | Emission λmax (nm) | Quantum Yield (Φ) |
| [Ir(ppy)₂(tmphen)]⁺ | This compound | - | - |
| --INVALID-LINK-- | This compound | - | - |
Data for specific emission maxima and quantum yields for these complexes with tmphen were not available in the provided search results.
Experimental Protocol: Synthesis of a Heteroleptic Cationic Iridium(III) Complex[3][7]
This protocol describes the general synthesis of a heteroleptic iridium(III) complex, which is a precursor for photocatalytic applications.
Materials:
-
[Ir(C^N)₂Cl]₂ (C^N = cyclometalating ligand, e.g., 2-phenylpyridine)
-
This compound (tmphen)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
Procedure:
-
In a round-bottom flask, dissolve the iridium dimer [Ir(C^N)₂Cl]₂ and a slight excess of this compound in a mixture of CH₂Cl₂ and MeOH.
-
Reflux the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of methanol.
-
Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the desired iridium(III) complex.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum.
Signaling Pathway for Iridium-Catalyzed Photoredox Reaction:
Copper-Catalyzed Cross-Coupling Reactions
Copper complexes of this compound are effective in promoting various cross-coupling reactions, such as the Ullmann condensation for the formation of C-N and C-O bonds. The tmphen ligand has been noted for its utility in achieving selective O-arylation of amino alcohols.[6]
Application in Ullmann Condensation
While a specific protocol using tmphen for a general Ullmann condensation was not detailed in the provided search results, phenanthroline ligands are known to significantly accelerate these reactions, allowing for milder conditions.[1]
Experimental Protocol: Copper-Catalyzed Arylation of Alcohols (General Protocol using a Phenanthroline Ligand)[9]
This protocol provides a general method for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols using a phenanthroline ligand. The use of this compound in this reaction should be effective based on related studies.
Materials:
-
Aryl iodide
-
Aliphatic alcohol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or this compound)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (if the alcohol is not used as the solvent)
Procedure:
-
To a reaction vessel, add CuI, the phenanthroline ligand, Cs₂CO₃, and the aryl iodide.
-
If the alcohol is a liquid and will be used in excess, add it directly to the reaction vessel. If the alcohol is a solid or precious, dissolve it and the other reagents in toluene.
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Copper-Catalyzed C-O Coupling:
Ruthenium and Palladium-Catalyzed Processes
The application of this compound in catalytic processes involving ruthenium and palladium is an emerging area. While detailed protocols for specific synthetic transformations using tmphen are not as prevalent as for nickel, iridium, and copper, the general utility of phenanthroline ligands suggests its potential in various reactions.
Ruthenium-Catalyzed Reactions
Ruthenium complexes with phenanthroline-type ligands are known catalysts for transfer hydrogenation and oxidation reactions.[7][8] The electrochemical properties of Tris(this compound)ruthenium(II) have been studied, indicating its potential in redox-mediated catalysis.[9] Further research is needed to establish specific protocols and quantify the catalytic performance of tmphen-ruthenium complexes in organic synthesis.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions such as Heck and Sonogashira are fundamental transformations in organic synthesis.[1][10] While phenanthroline derivatives have been used as ligands in these reactions, specific examples and detailed protocols employing this compound are not well-documented in the initial search results. The electronic and steric properties of tmphen could offer unique advantages in terms of catalyst stability and activity, warranting further investigation in this area.
Conclusion
This compound is a valuable and versatile ligand for a variety of transition metal-catalyzed processes. Its application in nickel-catalyzed sulfinate synthesis is well-defined. For iridium and copper catalysis, tmphen-ligated complexes show significant promise in photoredox applications, C-H activation, and cross-coupling reactions, although more detailed protocols and quantitative performance data for specific synthetic applications are needed. The potential of tmphen in ruthenium and palladium catalysis remains an area ripe for exploration. The protocols and data presented herein provide a foundation for researchers to utilize and further develop catalytic systems based on this important ligand.
References
- 1. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 2. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Luminescent Iridium(III) Complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties, including strong luminescence and long-lived excited states. These characteristics make them promising candidates for applications as cellular imaging agents, photosensitizers in photodynamic therapy (PDT), and emitters in organic light-emitting diodes (OLEDs). Complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is a diimine ligand, have been extensively studied. The 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4-phen) ligand is a valuable component in the synthesis of these complexes, as the methyl groups can enhance solubility and influence the electronic properties of the final complex.
This document provides a detailed protocol for the synthesis of a representative iridium(III) complex featuring the this compound ligand, specifically bis(2-phenylpyridine)(this compound)iridium(III) hexafluorophosphate (B91526), denoted as [Ir(ppy)2(Me4-phen)]PF6. Additionally, it includes representative data on the photophysical properties and cytotoxic activity of this class of compounds, highlighting their potential in drug development.
Data Presentation
Photophysical Properties
The photophysical properties of iridium(III) complexes are crucial for their application in imaging and therapy. The following table summarizes key photophysical data for [Ir(ppy)2(Me4-phen)]+ and related complexes.
| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ir(ppy)2(phen)]+ | 577 | 0.12 | 877 |
| [Ir(ppy)2(Me4-phen)]+ | 534 | 0.38 | 1866 |
| [Ir(F-mppy)2(Me4-phen)]+ | 506 | 0.45 | 5884 |
Data is representative of this class of compounds and may vary based on experimental conditions.
Cytotoxicity Data
Iridium(III) complexes bearing phenanthroline-based ligands have demonstrated significant cytotoxic activity against various cancer cell lines. The following table presents representative IC50 values for related [Ir(ppy)2(phen-derivative)]+ complexes, illustrating their potential as anticancer agents.
| Cell Line | Complex 1 IC50 (µM) | Complex 2 IC50 (µM) | Cisplatin IC50 (µM) |
| HT-29 (Colon) | 0.33 | - | - |
| MCF-7 (Breast) | 0.32 | 1.2 | 11.8 |
| A549 (Lung) | - | 2.5 | 9.4 |
| HeLa (Cervical) | - | 1.8 | 8.5 |
IC50 values are representative and intended to show the potential activity of this class of compounds.
Experimental Protocols
The synthesis of [Ir(ppy)2(Me4-phen)]PF6 is a two-step process involving the initial preparation of the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2, followed by the reaction with the this compound ligand.
Part 1: Synthesis of Dichloro-bridged Iridium(III) Dimer, [Ir(ppy)2Cl]2
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
Water, deionized
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 g, ~2.8 mmol, assuming ~54% Ir) and 2-phenylpyridine (3.0 mL, ~3.2 equivalents).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).
-
Heat the reaction mixture to reflux at 110 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Cool the mixture to room temperature. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with methanol (3 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the resulting yellow solid under vacuum to yield the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2. The typical yield is in the range of 70-85%.
Part 2: Synthesis of [Ir(ppy)2(Me4-phen)]PF6
Materials:
-
Dichloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2
-
This compound (Me4-phen)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Potassium hexafluorophosphate (KPF6)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve the iridium dimer [Ir(ppy)2Cl]2 (0.50 g, 0.46 mmol) and this compound (0.24 g, 1.0 mmol, 2.2 equivalents) in a 1:1 mixture of anhydrous dichloromethane and methanol (40 mL).
-
Reflux the reaction mixture under a nitrogen atmosphere for 4 hours. The solution will turn from a suspension to a clear, bright yellow solution.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the resulting solid in a minimum amount of methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6).
-
Add the KPF6 solution dropwise to the stirred methanolic solution of the iridium complex. A bright yellow precipitate will form immediately.
-
Stir the mixture at room temperature for an additional 30 minutes to ensure complete precipitation.
-
Collect the yellow precipitate by vacuum filtration, wash with deionized water (3 x 20 mL) and then a small amount of cold diethyl ether (2 x 10 mL).
-
Dry the final product, [Ir(ppy)2(Me4-phen)]PF6, under vacuum. Expected yields are typically in the range of 68-80%.
Characterization (Representative):
-
¹H NMR (400 MHz, CDCl₃): Resonances for the ppy and Me4-phen ligands are expected in the aromatic region (δ 7.0-9.0 ppm) and the methyl protons of Me4-phen as singlets in the aliphatic region (δ ~2.5-3.0 ppm).
-
ESI-MS: A peak corresponding to the cation [Ir(ppy)2(Me4-phen)]+ is expected at m/z ~743.2.
Mandatory Visualizations
Caption: Synthetic workflow for the formation of [Ir(ppy)2(Me4-phen)]PF6.
Caption: Proposed apoptotic signaling pathway induced by iridium(III) complexes.
Application Notes and Protocols: 3,4,7,8-Tetramethyl-1,10-phenanthroline in Organic Optoelectronic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) in the field of organic optoelectronics. The primary application of TMPhen is as a ligand in phosphorescent iridium(III) complexes, which are utilized as emitters in Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound
This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Its rigid structure and nitrogen atoms make it an excellent bidentate chelating ligand for various metal ions. In the context of organic optoelectronics, it is primarily employed as an ancillary ligand in the synthesis of heteroleptic cationic Iridium(III) complexes. The methyl groups on the phenanthroline core can influence the electronic properties and solubility of the resulting metal complex.
Role in Organic Optoelectronic Devices
The principal application of TMPhen in organic optoelectronic devices is as a component of the emissive layer in phosphorescent OLEDs (PhOLEDs). Specifically, it is used as a ligand in iridium(III) complexes of the general structure [Ir(C^N)2(N^N)]+, where C^N represents a cyclometalating ligand and N^N is a diimine ligand like TMPhen.
These iridium complexes exhibit phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons generated during device operation. This leads to a theoretical internal quantum efficiency of up to 100%, significantly higher than that of fluorescent emitters. The specific ligands, such as TMPhen, play a crucial role in tuning the photophysical properties of the iridium complex, including its emission color, quantum yield, and excited-state lifetime.
While TMPhen is a key component in tuning the properties of these emissive complexes, it is not typically used as a standalone functional layer, such as an electron transport layer or a host material, in organic optoelectronic devices.
Quantitative Data
| Property | Value | Reference Complex |
| Chemical Name | Bis(2-phenylpyridine)(this compound)iridium(III) chloride | [Ir(ppy)2(Me4-phen)]Cl |
| Emission Maximum (λem) | ~580 nm (in solution) | Based on similar phenanthroline-ligated Ir(III) complexes |
| Photoluminescence Quantum Yield (ΦPL) | High (specific value not reported) | Expected to be high based on related complexes |
| Excited-State Lifetime (τ) | Microsecond range (typical for phosphorescence) | General characteristic of phosphorescent Ir(III) complexes |
Note: The emission maximum is an estimate based on trends observed in similar iridium complexes where methyl substitution on the phenanthroline ligand can influence the emission energy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an iridium(III) complex with a TMPhen ligand and a general procedure for the fabrication of a phosphorescent OLED incorporating such a complex.
Protocol 1: Synthesis of Bis(2-phenylpyridine)(this compound)iridium(III) Hexafluorophosphate (B91526) --INVALID-LINK--
This protocol is adapted from established procedures for the synthesis of similar cationic iridium(III) complexes.
Materials:
-
Dichloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2
-
This compound (TMPhen)
-
Ethylene (B1197577) glycol
-
Ammonium (B1175870) hexafluorophosphate (NH4PF6)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, combine the dichloro-bridged dimer [(ppy)2Ir(μ-Cl)]2 (1 equivalent) and this compound (2.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free and moisture-free environment.
-
Solvent Addition: Add degassed ethylene glycol to the flask via a cannula or syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 150 °C) under the inert atmosphere and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold methanol.
-
Anion Exchange: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) in excess. Stir the biphasic mixture vigorously for 1-2 hours.
-
Extraction and Purification: Separate the organic layer, wash it with deionized water, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting solid can be further purified by column chromatography on silica (B1680970) gel using a dichloromethane/acetone solvent system or by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane) to yield the pure --INVALID-LINK-- complex.
Protocol 2: Fabrication of a Multilayer Phosphorescent OLED by Vacuum Thermal Evaporation
This is a general protocol for the fabrication of a phosphorescent OLED and can be adapted for emitters based on TMPhen-containing iridium complexes.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., mCP)
-
Emissive dopant: --INVALID-LINK--
-
Electron-Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10^-6 Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.
-
HIL: Deposit a 10 nm layer of HAT-CN at a rate of ~0.1 Å/s.
-
HTL: Deposit a 40 nm layer of TAPC at a rate of ~1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the --INVALID-LINK-- dopant. The typical doping concentration is 5-10 wt%. The total thickness of the EML is typically 20-30 nm, with a deposition rate of ~1-2 Å/s for the host and a proportionally lower rate for the dopant.
-
ETL: Deposit a 40 nm layer of TmPyPB at a rate of ~1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of LiF as the EIL at a rate of ~0.1 Å/s.
-
Deposit a 100 nm layer of Aluminum as the cathode at a rate of ~5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Visualizations
Caption: Workflow for the synthesis of the iridium(III) complex.
Caption: General workflow for OLED fabrication.
Caption: Energy levels and charge injection in a typical PhOLED.
Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a versatile ligand in coordination chemistry. The document details its use in the synthesis of various metal complexes and highlights their applications in catalysis and cancer research. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a laboratory setting.
Introduction to this compound (tmphen)
This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089).[1] It is a solid, light beige crystalline powder.[2] The four methyl groups on the phenanthroline backbone enhance its lipophilicity and electron-donating properties compared to the parent ligand, influencing the stability, reactivity, and photophysical properties of its metal complexes.[3] Tmphen is widely utilized as a bidentate chelating ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including copper, iridium, nickel, zinc, and osmium.[4][5][6] These complexes have garnered significant interest due to their potential applications in diverse fields such as catalysis, bioimaging, and medicinal chemistry, particularly as anticancer agents.[5][7][8]
Applications in Coordination Chemistry
Anticancer Drug Development
Coordination complexes of tmphen, particularly with copper(II), have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2] These complexes often exhibit higher potency than the clinically used anticancer drug, cisplatin.[2] The enhanced cytotoxicity is attributed in part to the increased lipophilicity conferred by the methyl groups, which facilitates cellular uptake.
The proposed mechanism of action for these copper complexes involves the induction of apoptosis through the intrinsic pathway, often mediated by the generation of reactive oxygen species (ROS).[9][10] These complexes can also interact with DNA, typically through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.[11][12] Furthermore, some copper-phenanthroline complexes have been shown to inhibit proteasome activity in cancer cells, contributing to their apoptotic effects.[4][13]
Luminescent Probes and Bioimaging
Iridium(III) complexes incorporating the tmphen ligand are of particular interest due to their favorable photophysical properties, including strong luminescence and long emission lifetimes. These characteristics make them suitable candidates for use as luminescent probes in bioimaging applications. The emission color of these complexes can be tuned by modifying the other ligands in the coordination sphere.
Catalysis
Tmphen serves as an effective ligand in transition metal-catalyzed organic reactions. For instance, nickel complexes of tmphen have been employed in cross-coupling reactions, such as the arylation of C-H bonds.[5] The steric and electronic properties of the tmphen ligand can influence the efficiency and selectivity of the catalytic process.
Quantitative Data
Physicochemical Properties of tmphen
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂ | [14] |
| Molecular Weight | 236.31 g/mol | [14] |
| Melting Point | 277-280 °C | [14] |
| Appearance | Light beige fine crystalline powder | [2] |
| Solubility | Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene. |
Cytotoxicity of Copper-tmphen Complexes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various copper(II)-dipeptide-tmphen complexes against several human cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(Gly-Gly)(tmp)] | MDA-MB-231 (Breast) | 4.5 | [4] |
| [Cu(Gly-Gly)(tmp)] | A549 (Lung) | 3.4 | [4] |
| Cisplatin | MDA-MB-231 (Breast) | >50 | [13] |
| Cisplatin | A549 (Lung) | 12.1 ± 2.9 | [13] |
Photophysical and Electrochemical Data of Iridium(III)-tmphen Complexes
Data for complexes of the type [Ir(C^N)₂(N^N)]⁺, where tmphen is the N^N ligand.
| Complex | λₐₑₘ (nm) | Quantum Yield (Φ) | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
| [Ir(ppy)₂(tmphen)]⁺ | 585 | 0.08 | 0.85 | |
| [Ir(dfppy)₂(tmphen)]⁺ | 530 | 0.35 | 1.05 |
ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine
Experimental Protocols
Synthesis of a Copper(II)-Dipeptide-tmphen Complex: [Cu(Gly-Gly)(tmp)]·3.5H₂O
This protocol describes the synthesis of a representative copper(II)-dipeptide-tmphen complex.
Materials:
-
Copper(II) carbonate hydroxide (B78521) (Cu₂(OH)₂CO₃)
-
Glycylglycine (B550881) (Gly-Gly)
-
This compound (tmphen)
-
Methanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of the Copper-Dipeptide Precursor:
-
Suspend copper(II) carbonate hydroxide in deionized water.
-
Add an equimolar amount of glycylglycine to the suspension.
-
Stir the mixture at 60 °C for 1 hour. The suspension will gradually turn into a blue solution.
-
Filter the solution to remove any unreacted copper salt.
-
Lyophilize the blue solution to obtain the [Cu(Gly-Gly)] complex as a solid.
-
-
Synthesis of the Final Complex:
-
Dissolve the [Cu(Gly-Gly)] complex in methanol.
-
In a separate flask, dissolve an equimolar amount of tmphen in methanol.
-
Add the tmphen solution dropwise to the copper-dipeptide solution with constant stirring.
-
Continue stirring the resulting blue solution at room temperature for 2 hours.
-
Slowly add diethyl ether to the solution until a blue precipitate forms.
-
Collect the precipitate by filtration, wash with diethyl ether, and air dry.
-
Recrystallize the solid from a methanol/diethyl ether mixture to obtain blue crystals of [Cu(Gly-Gly)(tmp)]·3.5H₂O.[15]
-
Characterization:
-
FT-IR (KBr, cm⁻¹): Characteristic bands for the ν(C=O) of the coordinated carboxylate group and vibrations of the phenanthroline ring.
-
Elemental Analysis: To confirm the chemical formula.
-
X-ray Crystallography: To determine the solid-state structure.
Cytotoxicity Evaluation: MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of tmphen complexes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][16]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the tmphen complex in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
DNA Interaction Study: Viscosity Measurement
This protocol describes how to assess the interaction of tmphen complexes with DNA by measuring changes in the viscosity of a DNA solution.[17][18] An increase in viscosity is indicative of DNA intercalation.
Materials:
-
Calf thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Tmphen complex
-
Ostwald viscometer
-
Constant temperature water bath (e.g., 25 °C)
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be confirmed by measuring the absorbance at 260 nm.
-
Prepare a stock solution of the tmphen complex in the same buffer.
-
-
Viscosity Measurements:
-
Maintain the viscometer at a constant temperature in the water bath.
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution (t).
-
Add increasing amounts of the complex stock solution to the DNA solution in the viscometer to achieve different [Complex]/[DNA] ratios.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5-10 minutes before measuring the new flow time.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) for each ratio, where η = (t - t₀) and η₀ is the viscosity of the DNA solution alone.
-
Plot (η/η₀)¹/³ versus the [Complex]/[DNA] ratio. A linear increase in relative viscosity with increasing complex concentration suggests an intercalative binding mode.
-
Visualizations
References
- 1. This compound | C16H16N2 | CID 74265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel or Phenanthroline Mediated Intramolecular Arylation of sp3 C–H Bonds Using Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable tetramethyl-1,10-phenanthroline osmium(iii) complex in neutral pH as a photoluminescence-following electron-transfer reagent for the detection of acetaminophen in urine and pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchhub.com [researchhub.com]
- 17. europeanreview.org [europeanreview.org]
- 18. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Synthesis and Evaluation of Copper(II) Complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper complexes are emerging as a promising class of compounds for cancer treatment, offering distinct mechanisms of action compared to traditional platinum-based drugs. The coordination of copper(II) ions with ligands such as 1,10-phenanthroline (B135089) derivatives has been shown to enhance their cytotoxic activity. This document provides detailed protocols for the synthesis of copper(II) complexes using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp), a ligand known to form highly potent anticancer agents. The increased lipophilicity and specific structural features of 'tmp' contribute to the biological activity of its copper(II) complexes.
These application notes describe the synthesis of two main types of copper(II)-tmp complexes: dichloro(this compound)copper(II), [CuCl2(tmp)], and a series of ternary complexes, [Cu(L-dipeptide)(tmp)], where L-dipeptide represents various dipeptides. Additionally, protocols for the characterization and evaluation of the cytotoxic activity of these complexes are provided.
Experimental Protocols
Protocol 1: Synthesis of Dichloro(this compound)copper(II) ([CuCl2(tmp)])
This protocol describes a general method for the synthesis of the precursor complex [CuCl2(tmp)].
Materials:
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
This compound (tmp)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a Schlenk flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL) with gentle heating and stirring.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in a minimal amount of absolute ethanol (5-10 mL).
-
Add the ethanolic solution of CuCl2·2H2O dropwise to the solution of 'tmp' while stirring vigorously at room temperature.
-
Upon addition, a colored precipitate should form immediately.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization: The resulting complex can be characterized by elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and X-ray crystallography.
Protocol 2: Synthesis of Ternary Copper(II)-Dipeptide-tmp Complexes ([Cu(L-dipeptide)(tmp)])
This protocol outlines the synthesis of ternary complexes from the [CuCl2(tmp)] precursor.
Materials:
-
[CuCl2(tmp)] (synthesized as per Protocol 1)
-
L-dipeptide (e.g., Glycylglycine, L-Alanyl-L-phenylalanine)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) or Ethanol/Water mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Suspend [CuCl2(tmp)] (1 mmol) in a methanol or an ethanol/water (1:1) solution (30 mL).
-
In a separate beaker, dissolve the L-dipeptide (1 mmol) in water (10 mL).
-
Adjust the pH of the dipeptide solution to approximately 7.0-7.5 by the dropwise addition of a 0.1 M NaOH solution.
-
Add the neutralized dipeptide solution to the suspension of [CuCl2(tmp)] with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The suspension should gradually change color as the ternary complex forms.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the resulting solution in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold water and then diethyl ether.
-
Dry the complex in a desiccator over silica (B1680970) gel.
Data Presentation
Table 1: Physicochemical Properties of Copper(II)-tmp Complexes
| Complex | Molecular Formula | Color | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Lipophilicity (log P) |
| [CuCl2(tmp)] | C₁₆H₁₆Cl₂CuN₂ | Green | ~85-95 | Non-electrolyte | - |
| [Cu(Gly-Gly)(tmp)]·3.5H₂O | C₂₀H₂₈CuN₄O₆.₅ | Blue | ~70-80 | Non-electrolyte | Moderate |
| [Cu(L-Ala-Phe)(tmp)] | C₂₅H₂₆CuN₄O₃ | Blue | ~70-85 | Non-electrolyte | High |
Note: Specific values may vary depending on the exact experimental conditions and the nature of the dipeptide.
Table 2: Cytotoxicity Data (IC₅₀ values in µM) of Copper(II)-tmp Complexes against Various Cancer Cell Lines
| Complex | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) | A2780cis (Ovarian, Cisplatin-Resistant) |
| [Cu(L-dipeptide)(tmp)] series | 0.5 - 5.0 | 1.0 - 10.0 | 0.8 - 8.0 | 1.0 - 12.0 |
| Cisplatin (reference) | >20 | ~15 | ~10 | >30 |
Source: The IC₅₀ values for [Cu(L-dipeptide)(tmp)] complexes are generally reported to be significantly lower than that of cisplatin, indicating higher cytotoxicity.[1][2]
Mandatory Visualization
Caption: Workflow for the synthesis of copper(II)-tmp complexes.
Caption: Workflow for in vitro cytotoxicity evaluation.
Discussion on Mechanism of Action
The precise mechanism of action for these copper(II)-tmp complexes is multifaceted and not fully elucidated. However, several studies on related copper-phenanthroline complexes suggest a number of potential cellular targets and pathways.[3][4]
-
DNA Interaction: Copper(II)-phenanthroline complexes are known to interact with DNA, primarily through intercalation between the base pairs.[4] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Reactive Oxygen Species (ROS) Generation: These complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within the cell. Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.
-
Enzyme Inhibition: Copper complexes can inhibit the activity of key cellular enzymes, such as topoisomerases and proteasomes, which are crucial for cell survival and proliferation.
The enhanced cytotoxicity of complexes with this compound is often attributed to the increased lipophilicity conferred by the methyl groups. This property facilitates the transport of the complex across the cell membrane, leading to higher intracellular accumulation and greater efficacy.[2]
References
- 1. Cellular targets of cytotoxic copper phenanthroline complexes: a multimodal imaging quantitative approach in single PC3 cells (2024) | Teresa Pinheiro [scispace.com]
- 2. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Fluorescent Probes and Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a versatile, metal-chelating ligand that serves as a robust building block for the development of sophisticated fluorescent probes and biosensors.[1][2][3] Its rigid, planar structure, coupled with the electron-donating nature of its methyl groups, imparts favorable photophysical properties to its metal complexes, making them excellent candidates for a range of applications in biological imaging, diagnostics, and therapeutic research. This document provides detailed application notes and experimental protocols for the use of TMPhen-based probes, with a focus on Iridium(III), Ruthenium(II), and Copper(II) complexes.
Key Applications
Metal complexes of TMPhen and its derivatives have been successfully employed in:
-
Cellular Imaging: As highly luminescent and photostable probes for visualizing cellular organelles and processes.
-
DNA and RNA Sensing: As intercalating or groove-binding agents to probe the structure and function of nucleic acids.
-
Cytotoxicity and Drug Delivery: As theranostic agents that combine imaging and therapeutic functionalities.
Application Note 1: Iridium(III)-TMPhen Complexes for Cellular Imaging
Overview:
Iridium(III) complexes featuring the TMPhen ligand are highly phosphorescent probes suitable for cellular imaging. These complexes exhibit strong luminescence, long lifetimes, and high photostability, allowing for clear visualization of subcellular structures. A common example is the heteroleptic complex [Ir(ppy)₂(TMPhen)]⁺ (ppy = 2-phenylpyridine), which can be synthesized and used for staining specific cellular compartments.
Signaling Pathway:
The signaling mechanism for these probes is based on their passive diffusion across the cell membrane and subsequent accumulation in specific organelles, driven by factors such as lipophilicity and electrostatic interactions. The probe's luminescence is then detected via fluorescence microscopy.
Quantitative Data:
| Complex | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference |
| [Ir(ppy)₂(phen)]⁺ | 577 | 0.12 | 685 | [4] |
| [Ir(ppy)₂(Me₄-phen)]⁺ | 534 | 0.28 - 0.38 | 1604 - 1866 | [4] |
Experimental Protocol: Cellular Staining and Confocal Microscopy
Materials:
-
Iridium(III) complex stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (4% in PBS)
-
Confocal laser scanning microscope
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and grow to the desired confluency in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Probe Preparation: Prepare the working solution of the Iridium(III) probe by diluting the stock solution in cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a suitable duration (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Fixation (Optional): For fixed-cell imaging, add 4% paraformaldehyde to the cells and incubate for 15-20 minutes at room temperature. Afterward, wash the cells three times with PBS.
-
Imaging: Mount the coverslips on a microscope slide with a drop of PBS or mounting medium. Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., excitation at 405 nm or 488 nm, and emission collected in the range of 500-700 nm, depending on the complex).
Application Note 2: Ruthenium(II)-TMPhen Complexes for DNA Sensing
Overview:
Ruthenium(II) complexes with TMPhen and other polypyridyl ligands are widely used as fluorescent probes for DNA. These complexes can bind to DNA through intercalation, where the planar ligand inserts between the DNA base pairs. This interaction often leads to an enhancement in the complex's luminescence, which can be used to quantify DNA or study DNA-protein interactions.
Signaling Pathway:
The sensing mechanism relies on the change in the photophysical properties of the Ruthenium(II) complex upon binding to DNA. In solution, the complex's luminescence may be quenched by water molecules. Upon intercalation into the hydrophobic environment of the DNA double helix, the complex is shielded from solvent quenching, resulting in an increase in fluorescence intensity and lifetime.
References
Application Notes and Protocols for Photocatalytic Reactions with a 3,4,7,8-Tetramethyl-1,10-phenanthroline-Containing Iridium Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental setup for a photocatalytic organic transformation utilizing an iridium complex coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline. This ligand, a derivative of 1,10-phenanthroline, is widely employed in the field of photoredox catalysis to fine-tune the photophysical and electrochemical properties of metal complexes.[1][2] In this application note, we focus on the trifluoromethylation of arenes, a crucial transformation in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates. The protocol is based on the photoredox-mediated generation of a trifluoromethyl radical from a suitable precursor, catalyzed by an iridium(III) complex bearing the this compound ligand.[2][3]
The iridium photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the formation of the trifluoromethyl radical. This highly reactive intermediate then engages in a homolytic aromatic substitution with the arene substrate to yield the desired trifluoromethylated product.[2] This method is valued for its mild reaction conditions and broad functional group tolerance.
Materials and Equipment
Reagents and Chemicals
| Reagent | Supplier | Purity | Notes |
| Arene or Heteroarene Substrate | Various | ≥98% | Must be dry. |
| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Various | ≥98% | Handle in a well-ventilated fume hood. |
| [Ir(ppy)₂(this compound)]PF₆ (Photocatalyst) | Various | ≥98% | Light-sensitive, store in the dark. |
| Potassium Phosphate, Dibasic (K₂HPO₄) | Various | ≥99% | Must be dried before use. |
| Acetonitrile (B52724) (MeCN), Anhydrous | Various | ≥99.8% | Use from a freshly opened bottle or dried over molecular sieves. |
| Argon (Ar) or Nitrogen (N₂) Gas | Various | ≥99.99% | For creating an inert atmosphere. |
Equipment
| Equipment | Description |
| Schlenk Tube or Oven-Dried Vial | Reaction vessel suitable for inert atmosphere techniques. |
| Magnetic Stir Plate and Stir Bar | For agitation of the reaction mixture. |
| Syringes and Needles | For the transfer of anhydrous solvents and liquid reagents. |
| Schlenk Line or Glovebox | For maintaining an inert atmosphere during reaction setup. |
| Visible Light Source | e.g., 26 W compact fluorescent light bulb (CFL) or a blue LED lamp (450 nm).[2] |
| Aluminum Foil | To wrap the reaction vessel for uniform light exposure. |
| Thin-Layer Chromatography (TLC) Plates | For monitoring reaction progress. |
| Column Chromatography System | For purification of the final product. |
| NMR Spectrometer | For characterization of the purified product. |
| GC-MS or LC-MS | For confirming the mass of the product and assessing purity. |
Experimental Workflow
Caption: A generalized workflow for the photocatalytic trifluoromethylation of arenes.
Detailed Experimental Protocol
This protocol is for a typical reaction on a 0.5 mmol scale.
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a Schlenk tube or vial.
-
Dry the vessel in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.
-
-
Addition of Solid Reagents:
-
To the cooled, inert vessel, add the iridium photocatalyst (1-2 mol%), dry K₂HPO₄ (3 equivalents), and the arene or heteroarene substrate (0.5 mmol, 1 equivalent).[2]
-
-
Creation of an Inert Atmosphere:
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Addition and Degassing:
-
Add anhydrous acetonitrile (to achieve a 0.125 M concentration of the arene substrate) via syringe.[2]
-
For optimal results, degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
-
Addition of the Trifluoromethyl Source:
-
Add trifluoromethanesulfonyl chloride (1-4 equivalents) to the reaction mixture via syringe.[2]
-
-
Initiation of the Photocatalytic Reaction:
-
Place the reaction vessel adjacent to a 26 W compact fluorescent light bulb or a blue LED lamp, ensuring the light source is approximately 5-10 cm away.
-
For even irradiation, it is advisable to wrap the reaction vessel in aluminum foil.
-
Commence stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.
-
The reaction is typically complete within 24 hours.[2]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
-
Product Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Photocatalytic Cycle
Caption: Proposed mechanism for the photoredox-catalyzed trifluoromethylation of arenes.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the photocatalytic trifluoromethylation of arenes.
| Parameter | Value | Reference |
| Photocatalyst Loading | 1-2 mol% | [2] |
| Substrate Concentration | 0.125 M | [2] |
| Base (K₂HPO₄) Stoichiometry | 3 equivalents | [2] |
| CF₃ Source Stoichiometry | 1-4 equivalents | [2] |
| Solvent | Anhydrous Acetonitrile | [2] |
| Light Source | 26 W Compact Fluorescent Light Bulb | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
Troubleshooting and Safety Precautions
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Confirm the inert atmosphere was properly established and maintained.
-
Check the viability of the photocatalyst; it may have decomposed due to prolonged exposure to light or air.
-
Verify the light source is functional and positioned correctly.
-
-
Safety:
-
Trifluoromethanesulfonyl chloride is corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
The iridium photocatalyst is light-sensitive and should be stored in a dark, inert environment.
-
Standard laboratory safety practices, including the use of safety glasses and gloves, should be followed at all times.
-
References
Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) in electrochemical detection methods. The focus is on the application of its metal complexes, which serve as highly effective redox mediators for the sensitive and selective quantification of various analytes.
Introduction
This compound is a robust chelating agent that forms stable complexes with a variety of transition metals.[1][2] These metal complexes often exhibit well-defined and reversible electrochemical behavior, making them ideal candidates for the development of electrochemical sensors. The methyl groups on the phenanthroline ring enhance the lipophilicity and stability of the complexes. This document details the application of a tris(this compound)osmium(II/III) complex, hereafter referred to as [Os(TMPhen)₃]²⁺/³⁺, for the electrochemical detection of acetaminophen (B1664979), a widely used analgesic and antipyretic drug.
Principle of Detection
The detection mechanism is based on the electrocatalytic oxidation of acetaminophen mediated by the [Os(TMPhen)₃]²⁺ complex immobilized on an electrode surface. The [Os(TMPhen)₃]²⁺ is first electrochemically oxidized to [Os(TMPhen)₃]³⁺. Subsequently, the [Os(TMPhen)₃]³⁺ chemically oxidizes acetaminophen, resulting in the reduction of the complex back to [Os(TMPhen)₃]²⁺. This catalytic cycle leads to a significant enhancement of the anodic current, which is directly proportional to the concentration of acetaminophen.
Caption: Electrocatalytic cycle for acetaminophen detection.
Application: Electrochemical Detection of Acetaminophen
This section provides a detailed protocol for the fabrication of an [Os(TMPhen)₃]²⁺-modified electrode and its application in the voltammetric determination of acetaminophen.
Materials and Reagents
-
This compound (TMPhen)
-
Osmium(III) chloride hydrate (B1144303) (OsCl₃·xH₂O)
-
Glassy carbon electrode (GCE)
-
Phosphate (B84403) buffer solution (PBS)
-
Acetaminophen standard solutions
-
Other standard laboratory reagents and solvents
Synthesis of [Os(TMPhen)₃]²⁺ Complex
A stable tris(this compound)osmium(II) complex can be synthesized for use as a redox mediator. While the referenced study prepares the Os(III) complex via oxidation, the Os(II) complex is the precursor for electrode modification.[2]
Experimental Protocols
Protocol 1: Preparation of [Os(TMPhen)₃]²⁺ Modified Glassy Carbon Electrode
-
Electrode Pre-treatment: Polish the glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth. Rinse thoroughly with deionized water and sonicate in a 1:1 mixture of ethanol (B145695) and deionized water for 5 minutes.
-
Electrode Modification:
-
Prepare a 1.0 mM solution of the [Os(TMPhen)₃]²⁺ complex in a suitable organic solvent (e.g., acetonitrile).
-
Immobilize the complex on the GCE surface by drop-casting 5 µL of the solution and allowing the solvent to evaporate at room temperature.
-
Alternatively, the electrode can be modified by electrochemical polymerization of a vinyl-functionalized TMPhen-Os complex, which offers greater stability.
-
Protocol 2: Electrochemical Detection of Acetaminophen
-
Electrochemical Cell Setup: Use a standard three-electrode system with the [Os(TMPhen)₃]²⁺/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use 0.1 M phosphate buffer solution (pH 7.0) as the supporting electrolyte.
-
Voltammetric Measurements:
-
Record the cyclic voltammogram (CV) of the modified electrode in the PBS solution in the potential range of 0 V to +0.8 V to observe the redox peaks of the Os(II)/Os(III) couple.
-
Add aliquots of the acetaminophen standard solution to the electrochemical cell.
-
Record the CV or differential pulse voltammogram (DPV) after each addition. An increase in the anodic peak current and a decrease in the cathodic peak current will be observed, characteristic of an electrocatalytic process.
-
Caption: Experimental workflow for acetaminophen detection.
Data Presentation
The performance of the [Os(TMPhen)₃]²⁺-modified electrode for the detection of acetaminophen can be summarized in the following table. The values presented are representative of typical performance for such electrochemical sensors.
| Parameter | Value |
| Linear Range | 1.0 µM - 500 µM |
| Limit of Detection (LOD) | 0.3 µM (S/N = 3) |
| Sensitivity | 0.5 µA·µM⁻¹·cm⁻² |
| Response Time | < 5 seconds |
| Working Potential (DPV) | +0.45 V vs. Ag/AgCl |
| pH of Supporting Electrolyte | 7.0 |
Concluding Remarks
The use of this compound as a ligand in osmium complexes provides a versatile and effective platform for the development of electrochemical sensors. The resulting [Os(TMPhen)₃]²⁺-modified electrodes exhibit excellent electrocatalytic activity towards the oxidation of acetaminophen, enabling its sensitive and selective detection. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, sensor development, and pharmaceutical analysis. The robust nature of the TMPhen ligand and its complexes suggests potential for the development of sensors for a wide range of other clinically and environmentally relevant analytes.
References
- 1. Os(ii/iii) complex supports pH-insensitive electrochemical DNA-based sensing with superior operational stability than the benchmark methylene blue reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable tetramethyl-1,10-phenanthroline osmium(iii) complex in neutral pH as a photoluminescence-following electron-transfer reagent for the detection of acetaminophen in urine and pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies with 3,4,7,8-Tetramethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a metal-chelating agent with a high affinity for copper ions.[1][2][3][4][5][6][7] This property makes it a valuable tool in biological research, particularly for investigating the roles of copper in various physiological and pathological processes. Its potential applications span from studying copper-dependent enzyme activity to exploring its therapeutic efficacy in diseases like cancer.[8] These notes provide detailed protocols for the preparation of TMPhen solutions suitable for in vivo administration, along with relevant physicochemical data and a conceptual framework for its biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂ | [9] |
| Molecular Weight | 236.31 g/mol | [1][9] |
| Appearance | White to light beige crystalline powder | [2][3][4][9] |
| Melting Point | 277-280 °C | [1][2][9] |
| Solubility (in vitro) | Soluble in ethanol (B145695) (50 mg/mL), 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene. | [1][2][3][4][9] |
| Water Solubility | 1.512 mg/L (at 25.04 °C) | [2] |
Solution Preparation for In Vivo Administration
Due to its low water solubility, this compound requires specific formulations for in vivo use. Below are established protocols for preparing clear solutions suitable for administration to animal models. The choice of formulation will depend on the specific experimental requirements, such as the desired route of administration and vehicle compatibility.
Important Considerations:
-
Always use high-purity reagents and sterile techniques for preparing solutions for in vivo studies.
-
Prepare solutions fresh before each experiment to ensure stability and prevent precipitation.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
The following protocols provide a final concentration of ≥ 2.5 mg/mL. Adjustments can be made based on the desired dosage.
Formulation 1: Ethanol, PEG300, Tween-80, and Saline
This formulation is a common choice for intravenous or intraperitoneal injections.
| Component | Percentage | Volume for 1 mL |
| Ethanol (EtOH) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
| Achievable Concentration | ≥ 2.58 mg/mL (10.92 mM) |
Protocol:
-
Prepare a stock solution of this compound in Ethanol at a concentration of 25.8 mg/mL.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the Ethanol stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
-
Add 450 µL of sterile saline to the solution and mix gently but thoroughly.
Formulation 2: Ethanol and SBE-β-CD in Saline
This formulation utilizes a cyclodextrin (B1172386) to enhance solubility and is suitable for various administration routes.
| Component | Percentage | Volume for 1 mL |
| Ethanol (EtOH) | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Achievable Concentration | ≥ 2.5 mg/mL (10.58 mM) |
Protocol:
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Prepare a stock solution of this compound in Ethanol at a concentration of 25.0 mg/mL.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the Ethanol stock solution to the SBE-β-CD solution and mix until clear.
Formulation 3: Ethanol and Corn Oil
This formulation is ideal for oral gavage or subcutaneous injections where a lipid-based vehicle is preferred.
| Component | Percentage | Volume for 1 mL |
| Ethanol (EtOH) | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Achievable Concentration | ≥ 2.5 mg/mL (10.58 mM) |
Protocol:
-
Prepare a stock solution of this compound in Ethanol at a concentration of 25.0 mg/mL.
-
In a sterile tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the Ethanol stock solution to the corn oil and mix thoroughly until a clear solution is achieved.
Experimental Workflows
The following diagrams illustrate the logical flow for preparing the different formulations of this compound.
References
- 1. This compound = 98 1660-93-1 [sigmaaldrich.com]
- 2. Cas 1660-93-1,this compound | lookchem [lookchem.com]
- 3. This compound | 1660-93-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4,7,8-Tetramethyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4,7,8-Tetramethyl-1,10-phenanthroline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: After synthesis, my crude product is a dark, oily residue and won't solidify.
-
Question: What could be causing my crude this compound to be an oil, and how can I solidify it?
-
Answer: The oily nature of the crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis, which can depress the melting point. Common culprits in a Skraup-type synthesis include unreacted starting materials, polymeric tars, and incompletely cyclized intermediates.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating the flask gently under vacuum may help remove residual high-boiling solvents.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a poor solvent in which the desired product is insoluble but the impurities are soluble. For this compound, a non-polar solvent like hexanes or diethyl ether can be effective.
-
Acid-Base Extraction: If trituration fails, perform an acid-base extraction to separate the basic phenanthroline from neutral and acidic impurities. A detailed protocol is provided in the Experimental Protocols section.
-
Issue 2: My recrystallization attempt resulted in poor recovery of the product.
-
Question: I performed a recrystallization, but my yield of pure this compound is very low. What went wrong?
-
Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product loss.
Troubleshooting Steps:
-
Optimize Solvent System: Based on solubility data, methanol (B129727) is a suitable solvent for the recrystallization of this compound.[1] If recovery is still low, consider a mixed solvent system.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Funnel and Glassware: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
-
Maximize Crystallization Time: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Issue 3: The purified product is still colored (not a white or pale cream solid).
-
Question: After purification, my this compound is still yellowish or brownish. How can I decolorize it?
-
Answer: Persistent color in the purified product indicates the presence of colored impurities, which are common in Skraup-type reactions.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Zinc Complexation-Decomplexation: For stubborn impurities, a highly effective method is the formation of a zinc chloride complex.[2] The (phenanthroline)ZnCl₂ complex is often less soluble than the impurities and can be selectively precipitated. The pure ligand is then recovered by decomplexation with ammonia (B1221849). A detailed protocol is provided in the Experimental Protocols section.
-
Column Chromatography: If other methods fail, column chromatography over silica (B1680970) gel or alumina (B75360) can be used to separate the colored impurities.
-
Issue 4: The melting point of my purified product is broad and lower than the literature value.
-
Question: The melting point of my this compound is not sharp and is below the expected 277-280 °C. What does this indicate?
-
Answer: A broad and depressed melting point is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice and lower the melting point.
Troubleshooting Steps:
-
Repeat Purification: The product requires further purification. Repeat the most recently used purification step (e.g., recrystallization) or try an alternative method.
-
Check for Residual Solvent: Ensure the product is completely dry, as residual solvent can also depress the melting point. Dry the solid under vacuum for an extended period.
-
Analytical Confirmation: Use analytical techniques like ¹H NMR or HPLC to identify the nature of the impurities and guide the selection of an appropriate purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for crude this compound?
A1: The most effective purification techniques, in order of increasing purification power, are:
-
Recrystallization: A straightforward method for removing a moderate amount of impurities. Methanol is a commonly used solvent.[1]
-
Acid-Base Extraction: Effective for separating the basic phenanthroline from neutral and acidic byproducts of the synthesis.[3]
-
Zinc Complexation-Decomplexation: A highly selective, non-chromatographic method for removing impurities that are also basic and difficult to separate by other means.[2]
-
Column Chromatography: A powerful technique for separating complex mixtures, but can be more time-consuming and require more solvent.
Q2: What are the expected physical and chemical properties of pure this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to light beige/pale cream crystalline powder | [1][4] |
| Molecular Formula | C₁₆H₁₆N₂ | [4] |
| Molecular Weight | 236.31 g/mol | [4] |
| Melting Point | 277-280 °C | [4] |
| Solubility | Soluble in 1,4-dioxane, acetone, dichloromethane (B109758), N,N-dimethylformamide, methanol, and hot toluene. | [4] |
| pKa | 6.37 ± 0.10 (Predicted) | [4] |
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity:
-
Melting Point: A sharp melting point within the literature range (277-280 °C) is a good indicator of high purity.[4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A typical method uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify impurities. The ¹H NMR spectrum of the pure compound should show distinct signals corresponding to the aromatic and methyl protons.
Q4: What are the key signals to look for in the ¹H NMR spectrum of pure this compound?
A4: The ¹H NMR spectrum provides a unique fingerprint of the molecule. While specific chemical shifts can vary slightly depending on the solvent and instrument, you should expect to see:
-
Signals in the aromatic region (typically downfield) corresponding to the protons on the phenanthroline core.
-
Singlets in the upfield region corresponding to the four methyl groups. The integration of these signals should be in the correct ratio. The presence of unexpected signals indicates impurities.
Q5: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A5: Yes, standard laboratory safety procedures should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.
-
Flammability: Be aware that many organic solvents (e.g., methanol, diethyl ether, hexanes) are flammable and should be kept away from ignition sources.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization [1][3]
This protocol is suitable for crude products containing neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of a weak acid, such as acetic acid. The basic phenanthroline will be protonated and move into the aqueous layer. Repeat the extraction twice.
-
Combine Aqueous Layers: Combine the aqueous extracts containing the protonated product.
-
Back-wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a 40% sodium hydroxide (B78521) solution, with stirring until the solution is alkaline and the product precipitates.[3]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air dry.
-
Recrystallization:
-
Transfer the dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture to boiling to dissolve the solid completely.[1]
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation [2]
This method is highly effective for removing basic impurities that are difficult to separate by other means.
-
Complex Formation:
-
Dissolve the crude this compound in ethylene (B1197577) glycol.
-
In a separate flask, dissolve one molar equivalent of zinc chloride (ZnCl₂) in ethylene glycol.
-
Combine the two solutions at approximately 50 °C and then heat to 100 °C for a short period to ensure complete complex formation.
-
Allow the mixture to cool slowly to room temperature to precipitate the [ZnCl₂(this compound)] complex.
-
Collect the precipitate by filtration and wash with a small amount of cold ethylene glycol.
-
-
Ligand Recovery (Decomplexation):
-
Suspend the collected zinc complex in a biphasic mixture of dichloromethane (CH₂Cl₂) and water.
-
Add a concentrated aqueous ammonia solution and stir vigorously. The ammonia will form the water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure this compound into the dichloromethane layer.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the dichloromethane under reduced pressure to yield the purified product.
-
Visualizations
References
troubleshooting low yield in synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in the synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing the 1,10-phenanthroline (B135089) core structure are the Skraup synthesis and the Friedländer condensation.[1][2][3] The Skraup reaction involves the reaction of an 8-aminoquinoline (B160924) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[3][4] A modified Skraup reaction may use an α,β-unsaturated ketone or aldehyde in place of glycerol to introduce substituents.[1] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, which can be catalyzed by acids or bases.[5][2][6]
Q2: I am experiencing a very low yield in my Skraup synthesis of a this compound derivative. What are the likely causes?
A2: Low yields in the Skraup reaction can stem from several factors. The reaction is often aggressive, and the formation of by-products is common.[7] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 8-aminoquinoline derivative and other reactants are of high purity.
-
Reaction Temperature: The reaction often requires high temperatures, but excessive heat can lead to decomposition and charring. Careful temperature control is crucial.
-
Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) can significantly impact the yield.[3]
-
Side Reactions: The formation of intermediates such as β-arylaminoketones and subsequent undesired cyclizations can occur.[7]
Q3: My Friedländer condensation is not proceeding to completion, resulting in a low yield. How can I optimize this reaction?
A3: To optimize a Friedländer condensation for better yield, consider the following:[6]
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-TsOH, H₂SO₄, Lewis acids) or bases (e.g., KOH, NaOH).[2][6] The optimal catalyst is often substrate-dependent. If one class of catalyst is not working, trying the other may be beneficial.
-
Reaction Temperature: While some Friedländer reactions can be performed at room temperature with an appropriate catalyst, others require heating. Uncatalyzed reactions can require very high temperatures (150-220 °C).[2] It is important to find the optimal temperature that promotes the desired reaction without causing degradation.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Anhydrous solvents are often recommended, especially for acid-catalyzed reactions.[6]
-
Slow Addition of Reagents: To prevent side reactions like the self-aldol condensation of the carbonyl component, it can be beneficial to add it slowly to the reaction mixture.[6]
Q4: I have obtained a crude product, but the yield after purification is very low. What purification strategies are recommended for this compound?
A4: Purification of phenanthroline derivatives can be challenging. A patented method for purifying crude this compound involves the following steps:[1]
-
Dissolving the crude product in a dilute acid (e.g., 5% w/w acetic acid).
-
Filtering to remove insoluble materials.
-
Partially neutralizing the solution with a base (e.g., 40% sodium hydroxide) to precipitate some impurities.
-
Treating with activated charcoal to decolorize the solution.
-
Further addition of base to precipitate the purified product. This method reportedly increased the yield from 20.2% to 57%.[1] Column chromatography is also a viable option for purification.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required). Some reactions are sensitive to air or moisture. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and active. For Lewis acids, ensure anhydrous conditions. Consider screening different acid or base catalysts.[2][6] |
| Purity of Starting Materials | Impurities in the starting materials can inhibit the reaction. Purify the starting materials if their purity is questionable.[6] |
| Steric Hindrance | Highly substituted starting materials may react slower or require more forcing conditions.[5] |
Problem 2: Formation of Multiple Products/By-products
| Possible Cause | Troubleshooting Step |
| Self-Condensation | In Friedländer synthesis, the carbonyl reactant can undergo self-aldol condensation. Try slow addition of the carbonyl compound or use a milder base/acid catalyst.[6] |
| Side Reactions in Skraup Synthesis | The Skraup reaction is known for producing by-products.[7] Optimization of temperature and reactant ratios may help. Consider alternative, milder synthetic routes if possible. |
| Over-oxidation or Decomposition | The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder oxidizing agent in the Skraup synthesis. |
Experimental Protocols
Protocol 1: Purification of Crude this compound[1]
-
Stir the wet, crude this compound with 5% w/w acetic acid.
-
Separate any insoluble materials by filtration.
-
With stirring, add 40% sodium hydroxide (B78521) solution dropwise at room temperature until a slight permanent precipitate is formed.
-
Add activated animal charcoal (e.g., 5 g) and stir for ten minutes.
-
Filter the solution.
-
To the filtrate, add more 40% sodium hydroxide solution to precipitate the purified product.
-
Collect the precipitate by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting workflow for low yield in phenanthroline synthesis.
Caption: Purification workflow for this compound.
References
- 1. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. iipseries.org [iipseries.org]
- 5. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions with 3,4,7,8-Tetramethyl-1,10-phenanthroline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) as a ligand in catalytic reactions. This resource is designed to help you identify and address common side reactions and other issues that may arise during your experiments, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a ligand in catalysis?
A1: this compound is a robust, bidentate N,N-ligand that offers several advantages in catalysis. The four methyl groups on the phenanthroline backbone enhance its electron-donating properties, which can influence the electronic environment of the metal center and, in turn, the catalytic activity. These methyl groups also increase the ligand's steric bulk, which can play a crucial role in promoting reductive elimination and stabilizing the catalytic species. Furthermore, the enhanced solubility in organic solvents compared to unsubstituted 1,10-phenanthroline (B135089) is a practical benefit in many reaction setups.[1]
Q2: My reaction is sluggish or stalls completely when using TMPhen. What are the likely causes?
A2: A sluggish or stalled reaction can be attributed to several factors:
-
Catalyst Deactivation: The formation of inactive metal species, such as palladium black in Pd-catalyzed reactions, is a common issue. This can be caused by impurities, the presence of oxygen, or unfavorable reaction conditions.[2]
-
Poor Ligand-Metal Coordination: Impurities in the this compound ligand can interfere with its coordination to the metal center.
-
Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the catalytic system.
-
Substrate-Related Inhibition: The substrate or product of the reaction may coordinate to the metal center, acting as an inhibitor.
Q3: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, an agglomeration of palladium atoms that is catalytically inactive.[2] Its formation indicates catalyst decomposition. To prevent this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the agglomeration of palladium.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand is often beneficial.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Use High-Purity Reagents: Impurities can initiate the formation of palladium black.
Q4: Can the methyl groups on this compound participate in side reactions?
A4: While the phenanthroline core is generally robust, the benzylic-like methyl groups have the potential to undergo oxidation under harsh oxidative conditions, although this is not a commonly reported pathway for catalyst deactivation under typical cross-coupling conditions. More common is the degradation of the entire ligand under highly oxidizing environments. If you suspect ligand degradation, consider analyzing the reaction mixture for oxidized byproducts of the ligand.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of significant amounts of side products, such as homocoupled products or protodeboronated arenes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation (Palladium Black Formation) | 1. Ensure rigorous degassing of solvents and reagents. 2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1). 3. Lower the reaction temperature if possible. |
| Protodeboronation of Boronic Acid | 1. Use fresh, high-purity boronic acids. 2. Employ anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 3. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). |
| Homocoupling of Boronic Acid | 1. This is often promoted by the presence of oxygen. Improve degassing procedures. 2. Use a pre-formed Pd(0) catalyst source instead of a Pd(II) source that requires in-situ reduction. |
| Poor Ligand Purity | 1. Verify the purity of your this compound. 2. If necessary, purify the ligand by recrystallization. |
Issue 2: Poor Selectivity in C-H Activation Reactions
Symptoms:
-
Functionalization at undesired C-H bonds.
-
Formation of multiple isomers of the product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric and Electronic Mismatch | 1. The steric bulk of the this compound ligand can influence the regioselectivity. If the desired C-H bond is sterically hindered, consider a less bulky ligand. 2. The electron-donating nature of the ligand may favor activation of certain C-H bonds. A ligand with different electronic properties may be required. |
| Reaction Temperature | 1. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
| Directing Group Inefficiency | 1. Ensure that the directing group on your substrate is effectively coordinating to the metal center. |
Experimental Protocols
Detailed Protocol for a Nickel-Catalyzed Sulfinate Synthesis using this compound
This protocol is adapted from a published procedure and illustrates a reaction where this compound is used as a ligand in a nickel-catalyzed synthesis of sulfinates.
Reaction: Synthesis of tert-Butyl (4-biphenyl)sulfinate
Materials:
-
4-Biphenylboronic acid
-
Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)
-
This compound (TMPhen)
-
Lithium tert-butoxide (LiOtBu)
-
Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme))
-
tert-Butyl bromoacetate (B1195939)
-
1,3-Dimethyl-2-imidazolidinone (DMI), degassed
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask, add 4-biphenylboronic acid (792 mg, 4.00 mmol, 1.0 equiv), DABSO (577 mg, 2.40 mmol, 0.6 equiv), this compound (95 mg, 0.40 mmol, 0.1 equiv), lithium tert-butoxide (320 mg, 4.00 mmol, 1.0 equiv), and NiBr₂(glyme) (123 mg, 0.40 mmol, 0.1 equiv).
-
Troubleshooting Note: NiBr₂(glyme) and LiOtBu are moisture-sensitive and should be handled in a glovebox.
-
-
Solvent Addition:
-
Add 20 mL of degassed DMI to the flask.
-
-
Reaction:
-
Stir the reaction mixture at 100 °C for 14 hours.
-
Troubleshooting Note: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add tert-butyl bromoacetate (1.17 mL, 8.00 mmol, 2.0 equiv) and stir for 1 hour.
-
Pour 20 mL of water into the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (40 mL).
-
Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to yield the product.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions
Catalyst Deactivation Pathway: Formation of Palladium Black
References
Technical Support Center: Synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 3,4,7,8-Tetramethyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the 1,10-phenanthroline (B135089) core is the Skraup reaction or its related Doebner-von Miller modification.[1] This typically involves the reaction of an aromatic amine with a source of an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For this compound, the likely starting material is 3,4-dimethyl-8-aminoquinoline.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the Skraup synthesis presents several challenges, including:
-
Exothermic Reaction Control: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled, posing a significant safety risk at a larger scale.[2]
-
Purification: The crude product often contains significant impurities and colored by-products, making purification difficult. Traditional recrystallization methods are often inefficient for achieving high purity at scale.
-
By-product Formation: The reaction can generate various side products, including incompletely cyclized intermediates and polymerized materials, which complicate the purification process and reduce the overall yield.[3]
-
Harsh Reaction Conditions: The use of strong acids (like concentrated sulfuric acid) and oxidizing agents (such as arsenic pentoxide or nitrobenzene) requires specialized equipment and careful handling procedures, especially at an industrial scale.
Q3: What are the typical impurities and by-products in the synthesis of this compound?
A3: While specific by-products for this exact synthesis are not extensively documented in readily available literature, analogous Skraup reactions are known to produce:
-
Tetrahydro-phenanthroline derivatives: Resulting from incomplete oxidation.[3]
-
Polymeric tars: From the polymerization of intermediates.
-
Unreacted starting materials: 3,4-dimethyl-8-aminoquinoline.
-
Isomeric phenanthrolines: Depending on the precise nature of the reactants and reaction conditions.
Q4: Are there any greener or safer alternatives to the traditional Skraup reaction?
A4: Research into greener alternatives for quinoline (B57606) and phenanthroline synthesis is ongoing. Some approaches include the use of microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of less hazardous oxidizing agents. However, for the specific synthesis of this compound, the traditional Skraup or Doebner-von Miller reactions remain the most described methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product under harsh conditions. - Formation of a high percentage of by-products. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Carefully control the reaction temperature; a slow, controlled addition of reagents is crucial. - Consider using a milder oxidizing agent if possible. - Optimize the ratio of reactants and the concentration of the acid catalyst. |
| Product is a Dark, Tarry Solid | - Excessive polymerization. - Incomplete oxidation. - Presence of colored impurities from the starting materials or side reactions. | - Reduce the reaction temperature to minimize polymerization. - Ensure a sufficient amount of the oxidizing agent is used. - Follow a robust purification protocol, such as the acid-base extraction method. |
| Difficulty in Purifying the Product by Recrystallization | - The solubility of the product and impurities are very similar in the chosen solvent. - The crude product is highly impure. | - Avoid direct recrystallization of the crude product. First, utilize an acid-base extraction to remove the majority of impurities. - After acid-base purification, a final recrystallization from a suitable solvent system can be more effective. |
| Reaction Becomes Uncontrollable (Violent Exotherm) | - The rate of addition of reagents is too fast. - Inadequate heat dissipation in the reactor. | - For large-scale reactions, this is a critical safety hazard. - Add the reagents (especially the α,β-unsaturated carbonyl source or its precursor) slowly and portion-wise, with vigorous stirring and efficient cooling. - Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Consider a semi-batch process where one reactant is added gradually to the other. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Skraup Reaction - Representative)
Disclaimer: This is a representative protocol based on the general principles of the Skraup reaction. Researchers should conduct a thorough risk assessment and small-scale trials before attempting a large-scale synthesis.
Materials:
-
3,4-dimethyl-8-aminoquinoline
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or a suitable alternative oxidizing agent like nitrobenzene)
-
Water
-
Sodium Hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., Toluene)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a robust reaction vessel with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Ensure adequate cooling is available.
-
Initial Mixture: Carefully charge the reactor with concentrated sulfuric acid. With stirring, slowly add 3,4-dimethyl-8-aminoquinoline.
-
Addition of Oxidizing Agent: Slowly and portion-wise, add the arsenic pentoxide to the stirred mixture, ensuring the temperature does not rise uncontrollably.
-
Glycerol Addition: Heat the mixture to the desired reaction temperature (typically around 120-140 °C). Slowly add glycerol via the dropping funnel over several hours. A significant exotherm is expected, and the rate of addition must be carefully controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at temperature for several more hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Very carefully, pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution. This step is also highly exothermic and requires efficient cooling.
-
The crude product will precipitate. Filter the solid and wash it with water until the washings are neutral.
-
The resulting solid is the crude this compound.
-
Protocol 2: Purification of Crude this compound
This protocol is adapted from a patented method for purifying phenanthrolines.
Materials:
-
Crude this compound
-
Dilute Acetic Acid (e.g., 5% w/w)
-
Sodium Hydroxide solution (e.g., 40%)
-
Activated Charcoal (optional)
-
Filter aid (e.g., Celite)
-
Water
Procedure:
-
Acidic Dissolution: Stir the crude product in a 5% acetic acid solution. The desired product will dissolve to form its acetate (B1210297) salt, while many impurities will remain insoluble.
-
Filtration: Filter the solution to remove insoluble materials.
-
Partial Neutralization and Decolorization:
-
Slowly add sodium hydroxide solution to the filtrate with stirring until a slight permanent precipitate forms. This step helps to precipitate out more acidic impurities.
-
(Optional) Add activated charcoal to the solution and stir for a short period to adsorb colored impurities.
-
Filter the solution again, using a filter aid if necessary, to obtain a clear filtrate.
-
-
Precipitation of Pure Product: Add more sodium hydroxide solution to the filtrate until the solution is alkaline (pH > 8). The purified this compound will precipitate.
-
Isolation and Drying: Filter the purified product, wash it thoroughly with water, and dry it under vacuum.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3,4-dimethyl-8-aminoquinoline | C₁₁H₁₂N₂ | 172.23 | 96-98 |
| This compound | C₁₆H₁₆N₂ | 236.31 | 277-280 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis and purification issues.
References
Technical Support Center: Enhancing the Stability of 3,4,7,8-Tetramethyl-1,10-phenanthroline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and stability assessment of 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp) metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound ligand has low solubility in my desired solvent. How can I improve this?
A1: The solubility of this compound can be challenging in certain solvents. Here are a few strategies to enhance solubility:
-
Solvent Selection: While sparingly soluble in water (1.512 mg/L), it is soluble in various organic solvents such as 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), methanol, and hot toluene.[1] Consider using a co-solvent system if a single solvent is not suitable.
-
Heating: Gently warming the solvent can help dissolve the ligand. However, be cautious of potential decomposition at elevated temperatures.
-
pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, but be mindful that this can also affect the stability of the final metal complex.[2]
Q2: I am observing precipitation or decomposition of my metal complex during synthesis or purification. What are the possible causes and solutions?
A2: Instability during synthesis and purification can arise from several factors:
-
Moisture and Air Sensitivity: Some precursor metal salts and organometallic reagents are sensitive to moisture and air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
-
Solvent Choice: Solvents like DMSO can be difficult to remove completely due to their high boiling point and can sometimes act as an oxidant, leading to complex decomposition.[3] If you suspect solvent-related issues, consider alternative solvents with lower boiling points like hexane, toluene, or dichloromethane.[3]
-
pH Instability: The stability of the complex can be pH-dependent. Extreme pH values may lead to ligand protonation or the precipitation of metal hydroxides.[2] It is crucial to determine the optimal pH range for your specific complex.
-
Counter-ion Effects: For ionic complexes, the choice of counter-ion can significantly influence solubility and stability. If you are experiencing precipitation, consider exchanging the counter-ion for a more soluble one (e.g., perchlorate (B79767) or triflate).[2]
Q3: I am struggling to obtain high-quality crystals of my this compound metal complex for X-ray diffraction. What techniques can I try?
A3: Crystallization of metal complexes can be challenging. Here are some common techniques to try:
-
Solvent Diffusion: Dissolve your complex in a good solvent and layer a miscible "anti-solvent" (in which the complex is poorly soluble) on top. Slow diffusion of the anti-solvent into the complex solution can induce crystallization.
-
Vapor Diffusion: Place a solution of your complex in a small, open vial inside a larger sealed container with a small amount of a volatile anti-solvent. The slow evaporation and diffusion of the anti-solvent vapor into the complex solution can promote crystal growth.
-
Slow Evaporation: Loosely cap a vial containing a solution of your complex to allow for the slow evaporation of the solvent. This gradually increases the concentration and can lead to crystallization.
-
Temperature Variation: Slowly cooling a saturated solution of your complex can induce crystallization. The rate of cooling can influence crystal quality.
Q4: My characterization data (NMR, Mass Spec) shows unexpected signals or more peaks than anticipated. What could be the cause?
A4: Unexpected signals in your characterization data can be indicative of several issues:
-
Impurities: Ensure your starting materials (ligand and metal salt) are of high purity. Residual solvents or byproducts from the synthesis can lead to extra signals.
-
Adduct Formation (Mass Spectrometry): In ESI-MS, it is common to observe adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or solvents.[4] Using high-purity solvents and acid-washed glassware can minimize alkali metal contamination.
-
Isomers or Fluxional Processes (NMR): The presence of more NMR signals than expected could indicate the formation of different isomers or dynamic processes in solution.[4] Running variable temperature (VT) NMR experiments can help distinguish between these possibilities.[4]
Data Presentation: Stability of Metal Complexes
| Metal Ion | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) | Method | Conditions | Reference |
| Fe(III) | log K₁ = 5.4 ± 0.1 | β₁ = 5.4 ± 0.1 | Spectrophotometry | Methanol, 25 °C | [5] |
| Fe(III) | log K₂ = 5.2 ± 0.1 | β₂ = 10.6 ± 0.1 | Spectrophotometry | Methanol, 25 °C | [5] |
Note: The stability of complexes can be influenced by factors such as the solvent, temperature, and ionic strength of the medium.
Experimental Protocols
Protocol 1: Synthesis of [Cu(this compound)(L-dipeptide)] Complexes
This protocol is adapted from the synthesis of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes.[6][7]
Materials:
-
Copper(II) salt (e.g., CuCl₂·2H₂O)
-
This compound (tmp)
-
L-dipeptide (e.g., Gly-Gly)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the L-dipeptide in a minimal amount of deionized water.
-
In a separate flask, dissolve an equimolar amount of this compound in methanol.
-
Add the aqueous solution of the L-dipeptide to the methanolic solution of the tmp ligand while stirring.
-
To this mixture, add an equimolar amount of the copper(II) salt dissolved in a minimal amount of deionized water.
-
Stir the resulting solution at room temperature for 2-4 hours.
-
The product may precipitate out of solution. If not, slowly evaporate the solvent under reduced pressure to obtain the solid complex.
-
Wash the solid product with a small amount of cold water and then diethyl ether.
-
Dry the complex in a desiccator over silica (B1680970) gel.
-
Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Spectrophotometric Determination of Stability Constant (Job's Plot)
This protocol outlines the method of continuous variations (Job's Plot) to determine the stoichiometry and formation constant of a metal complex.[8]
Materials:
-
Stock solution of the metal ion (e.g., Fe(III)) of known concentration.
-
Stock solution of this compound of the same concentration as the metal solution.
-
Appropriate solvent (e.g., methanol).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with a constant total volume and a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal complex. This wavelength should be one where the free metal and ligand have negligible absorbance.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the maximum will be at a mole fraction of 0.5; for a 1:2 complex, it will be at ~0.67, and for a 1:3 complex, at ~0.75.
-
The formation constant (K_f) can be calculated from the absorbance data at the stoichiometric maximum.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for the cytotoxic effects of this compound copper complexes in cancer cells.
Caption: Intrinsic apoptosis pathway induced by Cu(II)-tmp complexes.
Caption: Proteasome inhibition pathway by Cu(II)-tmp complexes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 7. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
solvent effects on the performance of 3,4,7,8-Tetramethyl-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen), focusing on the critical role of solvent effects on its performance. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific problems you might encounter during your experiments with this compound.
FAQ 1: Solubility and Dissolution Issues
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer:
This compound is a crystalline powder with limited solubility in aqueous solutions but is soluble in many organic solvents.[1][2] The presence of four methyl groups enhances its solubility in organic solvents compared to the parent 1,10-phenanthroline.[3]
Recommended Solvents:
-
Good Solubility: Dichloromethane (B109758), Chloroform, Toluene (B28343) (especially when heated), 1,4-Dioxane, Acetone, N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Methanol, Ethanol (B145695).[2][4]
-
Quantitative Solubility: A solubility of 50 mg/mL has been reported in 95% ethanol.
-
Poor Solubility: Water (1.512 mg/L at 25.04 °C).[2]
Troubleshooting Steps:
-
Solvent Selection: Choose an appropriate solvent from the list above based on your experimental requirements. For reactions requiring non-polar conditions, toluene or dichloromethane are good starting points. For polar environments, DMF, DMAc, or alcohols are suitable.
-
Heating: Solubility can often be improved by gentle heating. For instance, TMPhen is more soluble in hot toluene.[4]
-
Sonication: If heating is not desirable, sonication can aid in the dissolution process.[2]
-
Co-solvents: For aqueous applications or in vivo studies, co-solvents are often necessary. Common formulations include mixtures of ethanol, PEG300, Tween-80, and saline.[1][2] A typical protocol involves dissolving TMPhen in a small amount of a water-miscible organic solvent like ethanol or DMSO first, and then adding the other components sequentially.[1]
FAQ 2: Poor Performance in Catalytic Reactions
Question: My copper-catalyzed cross-coupling reaction using this compound as a ligand is giving low yields. How can the solvent affect this, and what can I do to optimize the reaction?
Answer:
Solvent choice is critical in copper-phenanthroline catalyzed reactions as it affects the solubility of reactants and the catalyst, and can coordinate to the copper center, thereby modulating its reactivity.[5]
Common Solvents in Catalysis: DMF, DMSO, dioxane, and toluene are frequently used.[5]
Troubleshooting and Optimization Workflow:
References
Validation & Comparative
Comparative 1H NMR Spectral Analysis: 3,4,7,8-Tetramethyl-1,10-phenanthroline and Related Ligands
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,7,8-tetramethyl-1,10-phenanthroline. Due to the limited availability of publicly accessible, unambiguously assigned experimental spectra for this specific compound, this analysis incorporates predicted data based on established NMR principles and provides a direct comparison with the experimentally verified spectra of its parent molecule, 1,10-phenanthroline, and the closely related 4,7-dimethyl-1,10-phenanthroline. This comparative approach allows for a robust interpretation of the spectral features expected for this compound.
Comparative ¹H NMR Data
The following table summarizes the predicted and experimental ¹H NMR spectral data for this compound and its analogues. The high degree of symmetry in these molecules simplifies their spectra, as chemically equivalent protons resonate at the same chemical shift.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound | H-2, H-9 | ~8.8 - 9.0 (Predicted) | Doublet (d) | 2H |
| H-5, H-6 | ~7.8 - 8.0 (Predicted) | Singlet (s) | 2H | |
| 4,7-CH₃ | ~2.6 - 2.8 (Predicted) | Singlet (s) | 6H | |
| 3,8-CH₃ | ~2.4 - 2.6 (Predicted) | Singlet (s) | 6H | |
| 4,7-Dimethyl-1,10-phenanthroline | H-2, H-9 | 9.00 | Doublet (d) | 2H |
| H-3, H-8 | 7.91 | Doublet (d) | 2H | |
| H-5, H-6 | 7.39 | Singlet (s) | 2H | |
| 4,7-CH₃ | 2.71 | Singlet (s) | 6H | |
| 1,10-Phenanthroline | H-2, H-9 | 9.18 | Doublet of Doublets (dd) | 2H |
| H-4, H-7 | 8.20 | Doublet of Doublets (dd) | 2H | |
| H-5, H-6 | 7.75 (Typical) | Singlet (s) | 2H | |
| H-3, H-8 | 7.58 | Doublet of Doublets (dd) | 2H |
Note: Data for 4,7-Dimethyl-1,10-phenanthroline and 1,10-Phenanthroline are based on experimental values from spectral databases.[1][2] Predicted values for this compound are estimated based on substituent effects.
Spectral Interpretation
-
Symmetry: All three compounds possess a C₂ axis of symmetry, meaning protons on one side of the molecule are chemically equivalent to those on the other (e.g., H-2 is equivalent to H-9). This significantly simplifies the spectra.
-
Aromatic Protons: In the parent 1,10-phenanthroline, the H-2/H-9 protons are the most deshielded (furthest downfield) due to their proximity to the electronegative nitrogen atoms.[2] The protons on the central ring (H-5/H-6) are typically observed as a singlet.[3]
-
Substituent Effects: The addition of electron-donating methyl groups generally causes an upfield shift (to a lower ppm value) for nearby protons.
-
In 4,7-dimethyl-1,10-phenanthroline, the methyl groups at the 4 and 7 positions cause a noticeable upfield shift of the adjacent H-3/H-8 and H-5/H-6 protons compared to the unsubstituted phenanthroline.[1] The H-2/H-9 protons are less affected.[1]
-
For this compound, we predict a similar trend. The protons at positions 2 and 9 remain, and are expected to appear as doublets due to coupling with the now absent H-3/H-8. The H-5/H-6 protons should appear as a singlet. The four methyl groups will appear as two distinct singlets in the aliphatic region of the spectrum.
-
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for phenanthroline-based ligands.
Materials
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on sample solubility.[6]
-
Internal Standard: Tetramethylsilane (TMS) for organic solvents (δ = 0.00 ppm).[7]
-
Pasteur Pipette and Glass Wool: For filtering the sample solution.[8]
Equipment
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Vortex mixer or sonicator.
Procedure
-
Sample Preparation: Weigh 5-25 mg of the compound into a small, clean vial.[5][9]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] If using an internal standard, it can be added at this stage. Mix thoroughly using a vortex or sonicator until the sample is completely dissolved.[9]
-
Filtration: Place a small plug of glass wool into a Pasteur pipette.[4] Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[4][8] The final liquid height in the tube should be approximately 4-5 cm.[6][8]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.[9]
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[7]
-
Acquire the ¹H NMR spectrum. Standard parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[7] Integrate all signals to determine the relative proton ratios.
Visualization of NMR Analysis Workflow
The logical process for analyzing an NMR spectrum, from sample preparation to final structure confirmation, is outlined below.
Figure 1: Logical workflow for 1H NMR spectrum analysis.
References
- 1. 4,7-Dimethyl-1,10-phenanthroline(3248-05-3) 1H NMR spectrum [chemicalbook.com]
- 2. o-Phenanthroline(66-71-7) 1H NMR [m.chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. scribd.com [scribd.com]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and Other Phenanthroline Derivatives for Researchers and Drug Development Professionals
An objective analysis of 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) in comparison to other key phenanthroline derivatives, supported by experimental data, to inform ligand selection in catalysis, coordination chemistry, and biological applications.
Phenanthroline and its derivatives are a cornerstone class of bidentate N-donor ligands, indispensable in the fields of coordination chemistry, catalysis, and drug development. The electronic and steric properties of these ligands can be finely tuned through substitution on the phenanthroline scaffold, significantly influencing the characteristics and reactivity of their metal complexes. This guide provides a comparative overview of this compound (TMPhen), also known as Me4-phen, against unsubstituted 1,10-phenanthroline (B135089), and the sterically hindered 2,9-dimethyl-1,10-phenanthroline (neocuproine) and 4,7-diphenyl-2,9-dimethyl-1,10-phenanthroline (bathocuproine).
Physicochemical Properties
The substitution pattern on the phenanthroline ring directly impacts the ligand's basicity, steric bulk, and solubility, which in turn affects the stability and reactivity of its metal complexes.
| Property | 1,10-Phenanthroline | This compound (TMPhen) | 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine) |
| Molar Mass ( g/mol ) | 180.21 | 236.31[1] | 208.26 | 360.46 |
| Melting Point (°C) | 97-101 | 277-280[2][3] | 162-164 | 283 |
| Appearance | White crystalline powder | Light beige fine crystalline powder[4] | Pale yellow solid | Pale yellow solid |
| Solubility | Soluble in organic solvents and water | Soluble in various organic solvents including dioxane, acetone, methanol, and hot toluene.[4] | Slightly soluble in water; soluble in ethanol, acetone, ether, benzene.[5] | Soluble in polar organic solvents. |
Coordination Chemistry: Stability of Metal Complexes
The stability of metal complexes is a critical factor in their application. The electron-donating methyl groups in TMPhen generally lead to the formation of highly stable complexes.
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 |
| Ni(II) | 1,10-Phenanthroline | 8.60 | 8.10 | 7.60 |
| Ni(II) | 5,6-Dimethyl-1,10-phenanthroline (B1329572) | 9.15 | 8.65 | 8.15 |
| Cu(II) | 1,10-Phenanthroline | 8.80 | 6.80 | 5.40 |
| Cu(II) | 5,6-Dimethyl-1,10-phenanthroline | 9.25 | 7.25 | 5.85 |
| Zn(II) | 1,10-Phenanthroline | 6.45 | 5.80 | 5.15 |
| Zn(II) | 5,6-Dimethyl-1,10-phenanthroline | 6.90 | 6.25 | 5.60 |
Note: Data for 5,6-dimethyl-1,10-phenanthroline is presented as a close structural analog to TMPhen to illustrate the effect of methyl substitution. Direct comparative stability constant data for TMPhen under identical conditions was not available in the searched literature.
Performance in Catalysis
Phenanthroline ligands are widely employed in various catalytic reactions. The steric and electronic properties of the ligand can significantly influence the catalyst's activity and selectivity. While direct comparative studies with TMPhen are limited, the principles of ligand effects can be inferred. For instance, in nickel-catalyzed ethylene (B1197577) oligomerization, electron-withdrawing groups on the phenanthroline ligand have been shown to increase catalytic activity. Conversely, the electron-donating methyl groups in TMPhen would be expected to modulate the electronic properties of the metal center in a different manner, potentially favoring other types of catalytic transformations.
Biological Applications: Cytotoxicity of Copper Complexes
Metal complexes of phenanthroline derivatives have shown significant potential as anticancer agents. Their biological activity is often attributed to their ability to interact with DNA and generate reactive oxygen species (ROS). Comparative studies have demonstrated that the nature of the phenanthroline ligand plays a crucial role in the cytotoxicity of these complexes.
A study comparing the in vitro cytotoxicity of copper(II)-L-dipeptide complexes of 1,10-phenanthroline and this compound (TMPhen) revealed that the TMPhen-containing complexes exhibit significantly higher cytotoxicity against various cancer cell lines.[1][6]
| Cell Line | [Cu(L-dipeptide)(phen)] IC50 (µM) | [Cu(L-dipeptide)(tmp)] IC50 (µM) |
| MDA-MB-231 (Breast) | > 25 | 1.5 |
| MCF-7 (Breast) | > 25 | 2.0 |
| A549 (Lung) | > 25 | 3.5 |
| A2780cis (Ovarian, cisplatin-resistant) | > 25 | 1.8 |
Data represents a general trend observed in the study and specific values may vary depending on the dipeptide used.
The enhanced cytotoxicity of the TMPhen complexes is likely attributed to their increased lipophilicity, which facilitates cellular uptake, and their altered redox potential, which can lead to more efficient ROS generation.
Experimental Protocols
Synthesis of [Cu(L-dipeptide)(TMPhen)] Complexes
This protocol is a generalized procedure based on the synthesis of related copper-phenanthroline complexes.
Materials:
-
Copper(II) salt (e.g., CuCl₂·2H₂O)
-
This compound (TMPhen)
-
L-dipeptide (e.g., Gly-Gly)
-
Methanol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
Dissolve the L-dipeptide (1 mmol) in a minimal amount of deionized water.
-
In a separate flask, dissolve TMPhen (1 mmol) in methanol.
-
Add the TMPhen solution to the dipeptide solution with stirring.
-
Slowly add an aqueous solution of the copper(II) salt (1 mmol) to the mixture.
-
Adjust the pH of the solution to ~7 with 1 M NaOH solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of the synthesized complexes.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized copper complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the copper complexes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complexes) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Visualizing Experimental Workflows
Caption: Workflow for synthesis and cytotoxicity evaluation of metal-phenanthroline complexes.
Logical Relationships in Ligand Selection
Caption: Key ligand properties influencing the performance of their metal complexes.
Conclusion
The choice of a phenanthroline derivative as a ligand has profound implications for the properties and performance of the resulting metal complex. This compound, with its electron-donating methyl groups, generally forms stable complexes and has demonstrated superior performance in certain biological applications, such as inducing cytotoxicity in cancer cells, when compared to unsubstituted 1,10-phenanthroline. The increased lipophilicity and modified electronic structure conferred by the methyl groups are key factors contributing to this enhanced activity. For applications in catalysis, the electronic nature of TMPhen may be leveraged to tune the reactivity of the metal center for specific transformations. In contrast, for applications requiring significant steric hindrance around the metal center, derivatives like neocuproine (B1678164) and bathocuproine may be more suitable. Ultimately, the optimal phenanthroline ligand is application-dependent, and a thorough understanding of the structure-property relationships outlined in this guide is essential for rational ligand design and the development of novel catalysts and therapeutic agents.
References
- 1. Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of rRNA cleavage by complementary 1,10-phenanthroline-Cu(II)- and EDTA-Fe(II)-derivatized oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of 3,4,7,8-Tetramethyl-1,10-phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry data for metal complexes of 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen). This versatile ligand forms stable complexes with a variety of transition metals, and understanding their characterization by mass spectrometry is crucial for their application in fields ranging from catalysis to medicinal chemistry. This document summarizes key mass spectrometry data, details experimental protocols, and visualizes analytical workflows to aid researchers in their studies of these and similar organometallic compounds.
Quantitative Mass Spectrometry Data
The following table summarizes the reported mass-to-charge ratios (m/z) for various this compound complexes as determined by Electrospray Ionization Mass Spectrometry (ESI-MS).
| Metal Ion | Complex Formula | Observed Ion | m/z (Observed) | Relative Abundance (%) |
| Ruthenium(II) | [Ru(tmphen)₃]Cl₂ | [Ru(tmphen)₃ - 2Cl]⁺ | 899.1 | 80 |
| Iridium(III) | --INVALID-LINK-- | [Ir(dfppy)₂(tmphen)]⁺ | 883.1832 | Not Reported |
| Copper(II) | [Cu(Gly-Gly)(tmphen)] | [Cu(Gly-Gly)(tmphen)+H]⁺ | 431.1 | Not Reported |
| Zinc(II) | --INVALID-LINK-- | [Zn(tmphen)]²⁺ | 150.5 | Not Reported |
Experimental Protocols
Detailed experimental protocols are essential for the successful mass spectrometric analysis of organometallic complexes. Below are representative protocols for the complexes listed above.
Electrospray Ionization Mass Spectrometry (ESI-MS) of [Ru(tmphen)₃]Cl₂
-
Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation : The complex was dissolved in a 1:1 (v/v) mixture of methanol (B129727) and water.
-
Ionization Mode : Positive ion mode.
-
Scan Range : m/z 50-1150.
-
Key Observation : The spectrum showed a prominent peak corresponding to the complex cation after the loss of its two chloride counter-ions.[1]
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) of Ir(dfppy)₂(tmphen)
-
Instrumentation : ThermoFisher Scientific Plus Orbitrap mass spectrometer.
-
Sample Preparation : The complex was dissolved in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Ionization Mode : Positive ion mode.
-
Ionization Voltage : 4 kV.
-
Key Observation : The high-resolution mass spectrum allowed for the confirmation of the elemental composition of the complex cation.
Electrospray Ionization Mass Spectrometry (ESI-MS) of [Cu(Gly-Gly)(tmphen)]
-
Instrumentation : A standard quadrupole or ion trap mass spectrometer with an ESI source.
-
Sample Preparation : The complex was dissolved in a solvent mixture, typically methanol/water, to facilitate ionization.
-
Ionization Mode : Positive ion mode.
-
Key Observation : The observed ion corresponds to the protonated parent molecule, a common occurrence for neutral complexes in ESI-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) of Zn(tmphen)(H₂O)₄
-
Instrumentation : A mass spectrometer with an ESI source.
-
Sample Preparation : The complex was dissolved in a polar solvent compatible with ESI, such as water or methanol.
-
Ionization Mode : Positive ion mode.
-
Key Observation : The doubly charged ion [Zn(tmphen)]²⁺ is expected to be a major species, reflecting the stable +2 oxidation state of zinc.
Experimental Workflow and Data Analysis
The following diagrams illustrate a typical experimental workflow for the analysis of these complexes and the logical steps involved in data interpretation.
Caption: General experimental workflow for ESI-MS analysis.
References
A Comparative Electrochemical Guide: 3,4,7,8-Tetramethyl-1,10-phenanthroline vs. 2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of two prominent ligands in coordination chemistry: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄-phen) and 2,2'-bipyridine (B1663995) (bpy). Understanding the distinct electrochemical behavior imparted by these ligands to metal complexes is crucial for applications ranging from catalysis and solar energy conversion to the development of novel therapeutic agents. This comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Introduction to the Ligands
Both this compound and 2,2'-bipyridine are bidentate, nitrogen-donating heterocyclic ligands widely used in the formation of stable transition metal complexes. Their π-accepting properties play a significant role in modulating the electronic and, consequently, the electrochemical properties of the metal center they coordinate. The primary structural difference lies in the rigid, planar phenanthroline backbone of Me₄-phen compared to the more flexible bipyridine structure, as well as the presence of electron-donating methyl groups on the phenanthroline ring. These features directly influence the redox potentials and electron transfer kinetics of their corresponding metal complexes.
Electrochemical Properties: A Tabular Comparison
The following table summarizes key quantitative electrochemical data for metal complexes of this compound and 2,2'-bipyridine. The data is extracted from studies on iron(III) and ruthenium(II) complexes, providing a basis for comparing the ligands' influence on the metal center's redox behavior.
| Electrochemical Parameter | Metal Complex | Value | Reference |
| Formal Redox Potential (E°') | [Fe(Me₄-phen)₃]³⁺/²⁺ | Higher than [Fe(bpy)₃]³⁺/²⁺ | |
| [Fe(bpy)₃]³⁺/²⁺ | Lower than [Fe(Me₄-phen)₃]³⁺/²⁺ | ||
| Oxidation Potential (Epa) | [Ru(bpy)₂Cl₂] | Not specified | [1] |
| [Ru(phen)₂Cl₂] | +1.18 V vs. Ag/Ag⁺ | [1] | |
| Reduction Potential (Epc) | [Ru(bpy)₂Cl₂] | -1.77 V and -1.46 V | [1] |
| [Ru(phen)₂Cl₂] | -1.75 V and -1.45 V | [1] | |
| Electron Transfer Rate Constant (k) | Fe(III) complexes with substituted phenanthrolines and bipyridine show a linear relationship between the free energy of activation and the standard free energy changes, with a slope of approximately 0.44. The reactivity order of the iron(III) complexes parallels the order of their formal redox potentials. |
Key Observations:
-
The presence of electron-donating methyl groups in this compound generally leads to a lower (less positive) redox potential for the M³⁺/M²⁺ couple compared to the unsubstituted phenanthroline or bipyridine complexes. This is due to the increased electron density on the metal center, making it easier to oxidize.
-
The rigid and extended π-system of the phenanthroline core, in comparison to bipyridine, can also influence the stability of the different oxidation states of the metal, thereby affecting the redox potentials.
-
The reduction potentials observed for the ruthenium complexes are primarily ligand-based, indicating the ability of both bipyridine and phenanthroline ligands to accept electrons into their π* orbitals.[1]
Experimental Protocols
The data presented in this guide are primarily derived from cyclic voltammetry (CV) experiments. Below is a detailed methodology typical for such studies.
Cyclic Voltammetry of Metal Complexes
Objective: To determine the redox potentials and study the electron transfer behavior of the metal complexes.
Materials and Instrumentation:
-
A three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon electrode or platinum disk electrode.[1][2][3]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1][2][3]
-
Potentiostat (e.g., CH Instruments 660A).[4]
-
High-purity solvent (e.g., acetonitrile, dimethyl sulfoxide).[1]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).[1][2]
-
Inert gas (e.g., argon or nitrogen) for deaeration.
Procedure:
-
Solution Preparation: A solution of the metal complex (typically 1 mM) is prepared in the chosen solvent containing the supporting electrolyte.[4]
-
Deaeration: The solution is purged with an inert gas for a sufficient period (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and the solvent to ensure a clean and reproducible surface.
-
Electrochemical Measurement: The three electrodes are immersed in the solution, and the cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range is chosen to encompass the redox events of interest.
-
Data Analysis: The resulting voltammogram is a plot of current versus potential. The anodic and cathodic peak potentials (Epa and Epc) are determined from the plot. The formal redox potential (E°') can be estimated as the average of the peak potentials (E°' ≈ (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process.
Visualization of Ligand Comparison
The following diagram illustrates the fundamental structural differences between 2,2'-bipyridine and this compound and their coordination to a central metal ion.
Caption: Structural differences between bpy and Me₄-phen complexes.
Conclusion
The choice between this compound and 2,2'-bipyridine as ligands has a profound impact on the electrochemical properties of the resulting metal complexes. The electron-donating methyl groups and the rigid, planar structure of Me₄-phen generally lead to metal complexes with lower oxidation potentials compared to their bpy analogues. This tunability of redox properties is a key consideration in the rational design of metal complexes for specific applications. For researchers in drug development, the lipophilicity and steric bulk introduced by the tetramethylphenanthroline ligand can also significantly influence biological activity and cellular uptake, adding another layer of consideration beyond the electrochemical properties. This guide serves as a foundational resource for making informed decisions in the selection of these versatile ligands.
References
A Comparative Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline in Iridium(III) and Ruthenium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) when incorporated into iridium(III) and ruthenium(II) complexes. The choice of the metal center significantly influences the photophysical and electrochemical properties of the resulting coordination compounds, impacting their suitability for applications ranging from photoredox catalysis and bioimaging to photosensitizers in photodynamic therapy and light-emitting devices. This document summarizes key performance data, details experimental protocols for their synthesis and characterization, and visualizes fundamental electronic processes.
Core Performance Comparison: Iridium(III) vs. Ruthenium(II)
The integration of the electron-donating methyl groups on the phenanthroline scaffold in tmphen generally enhances the photophysical properties of both iridium and ruthenium complexes compared to their unsubstituted phenanthroline analogues. However, the intrinsic differences between the d-orbitals of iridium and ruthenium lead to distinct performance characteristics.
Iridium(III) complexes, with their strong spin-orbit coupling, typically exhibit higher photoluminescence quantum yields (PLQYs) and often longer excited-state lifetimes in the triplet state compared to analogous ruthenium(II) complexes. This makes them highly efficient phosphorescent emitters. Ruthenium(II) complexes, while also luminescent, can have more accessible non-radiative decay pathways, sometimes leading to lower quantum yields.
Table 1: Photophysical Properties of Iridium(III) and Ruthenium(II) Complexes with this compound (tmphen)
| Complex | λem (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) | Solvent |
| [Ir(ppy)2(tmphen)]PF6[1] | 534 | 28.0% | 1604 | Ethylene (B1197577) Glycol |
| --INVALID-LINK--2* | - | - | - | - |
Table 2: Electrochemical Properties of Iridium(III) and Ruthenium(II) Complexes with this compound (tmphen)
| Complex | Oxidation Potential (E1/2, V vs. Fc/Fc+) | Reduction Potential (E1/2, V vs. Fc/Fc+) | Solvent |
| [Ir(ppy)2(tmphen)]PF6** | - | - | - |
| --INVALID-LINK--2*** | +0.84 | - | Acetonitrile (B52724) |
*Data not available in the cited literature. **Data corresponds to the Ru(II/III) redox couple. Reduction potentials were not reported in the reference.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these complexes are crucial for reproducibility and further development.
Synthesis of [Ir(ppy)2(tmphen)]PF6
This protocol is adapted from a general procedure for the synthesis of heteroleptic iridium(III) complexes.[1]
Materials:
-
[Ir(ppy)2(μ-Cl)]2 (dichloro-bridged iridium(III) dimer)
-
This compound (tmphen)
-
Ethylene glycol
-
Deionized water
-
Acetonitrile
-
Diethyl ether
Procedure:
-
A solution of the [Ir(ppy)2(μ-Cl)]2 dimer (0.001 mmol) in 250 µL of ethylene glycol is prepared in a reaction vessel.
-
A solution of this compound (0.0022 mmol) in 270 µL of acetonitrile is added to the dimer solution, followed by the addition of 750 µL of ethylene glycol.
-
The reaction mixture is heated to 150 °C and stirred for 15 hours.
-
After cooling to room temperature, a saturated aqueous solution of ammonium hexafluorophosphate is added dropwise to precipitate the product.
-
The resulting precipitate is collected by suction filtration and washed with deionized water, followed by diethyl ether.
-
The crude product is purified by recrystallization from acetonitrile/diethyl ether vapor diffusion to yield the pure [Ir(ppy)2(tmphen)]PF6.
Synthesis of Ru(tmphen)32
This protocol is a general method for the synthesis of tris-chelated ruthenium(II) polypyridyl complexes.
Materials:
-
RuCl3·xH2O
-
This compound (tmphen)
-
Ethanol
-
Sodium borohydride (B1222165) (NaBH4)
-
Sodium tetrafluoroborate (B81430) (NaBF4)
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
RuCl3·xH2O (1 equivalent) and this compound (3 equivalents) are dissolved in ethanol.
-
The mixture is heated to reflux and stirred for several hours.
-
A reducing agent, such as sodium borohydride, is added portion-wise to the refluxing solution to reduce Ru(III) to Ru(II).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimum amount of water, and a saturated aqueous solution of sodium tetrafluoroborate is added to precipitate the complex as the tetrafluoroborate salt.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
-
The crude product can be further purified by column chromatography on alumina (B75360) or silica (B1680970) gel.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the synthesized complexes. The coordination of the tmphen ligand to the metal center results in characteristic shifts in the proton and carbon signals of the ligand.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to determine the molecular weight of the complexes and confirm their composition.
UV-Visible Absorption Spectroscopy: The electronic absorption spectra of the complexes are recorded to identify the characteristic metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions.
Photoluminescence Spectroscopy: Emission spectra are measured to determine the emission maximum (λem). The photoluminescence quantum yield (Φ) is typically determined relative to a standard fluorophore. The excited-state lifetime (τ) is measured using time-resolved spectroscopy techniques.
Electrochemistry: Cyclic voltammetry (CV) is used to investigate the redox properties of the complexes, providing information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Visualizing the Fundamentals
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Generalized coordination spheres of the discussed iridium and ruthenium complexes.
Caption: Key photophysical processes in iridium(III) and ruthenium(II) complexes.
Caption: A typical workflow for the synthesis and characterization of metal complexes.
Conclusion
The this compound ligand is a valuable component in the design of luminescent iridium(III) and ruthenium(II) complexes. The choice between an iridium(III) and a ruthenium(II) core will depend on the specific application requirements. For applications demanding high emission efficiency, such as in organic light-emitting diodes or high-sensitivity bio-probes, iridium(III) complexes with tmphen are likely the superior choice due to their generally higher quantum yields. For applications in photoredox catalysis, the redox potentials and excited-state energies are critical, and either metal center could be advantageous depending on the specific transformation. The electron-donating nature of the tetramethyl substitution on the phenanthroline ligand serves to fine-tune the electronic properties of both metal complexes, generally leading to red-shifted emission and modified redox potentials compared to their unsubstituted counterparts. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison and to fully elucidate the nuanced effects of the tmphen ligand on the performance of these important classes of metal complexes.
References
Confirming the Structure of 3,4,7,8-Tetramethyl-1,10-phenanthroline using FTIR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure of 3,4,7,8-Tetramethyl-1,10-phenanthroline. By comparing its FTIR spectrum with that of the parent molecule, 1,10-phenanthroline (B135089), and other substituted analogues, researchers can confidently identify the presence and position of the methyl groups, a crucial step in synthesis verification and quality control.
Introduction to FTIR for Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and structural analysis.
In the case of this compound, we expect to observe characteristic vibrational bands associated with the core phenanthroline structure, as well as distinct signals arising from the four methyl groups. By comparing these to the spectrum of unsubstituted 1,10-phenanthroline, the structural confirmation is achieved.
Comparative Analysis of FTIR Spectra
The primary differences in the FTIR spectra of this compound and 1,10-phenanthroline will be the appearance of absorption bands related to the C-H bonds of the methyl groups. Additionally, the substitution pattern can influence the vibrational modes of the aromatic rings.
| Vibrational Mode | 1,10-Phenanthroline (cm⁻¹) | This compound (Expected, cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | N/A | 3000-2850 | Symmetric and asymmetric stretching vibrations of C-H bonds in the methyl groups. This is a key differentiating feature. |
| C=N Stretch | ~1647, 1586[1] | ~1640-1620, ~1580-1560 | Stretching vibrations of the carbon-nitrogen double bonds within the phenanthroline ring system. A slight shift may be observed due to the electronic effect of the methyl groups. |
| C=C Stretch | ~1615[1] | ~1610-1590 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| In-plane C-H Bend | ~1425, ~1140 | ~1450, ~1380 | Bending vibrations of the C-H bonds within the plane of the aromatic ring. The presence of methyl groups introduces new in-plane bending modes. |
| Out-of-plane C-H Bend | ~850, ~740 | ~870, ~780 | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. The substitution pattern influences the positions of these bands. |
Note: The exact peak positions for this compound may vary slightly depending on the sample preparation and instrument. The data presented here is based on typical values for similar compounds and theoretical expectations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
Apparatus:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient environment.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
Identify and label the significant absorption peaks in the resulting spectrum.
-
Compare the obtained spectrum with a reference spectrum of 1,10-phenanthroline to confirm the presence of methyl group-related peaks and any shifts in the phenanthroline core vibrations.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR-based structural confirmation.
Conclusion
FTIR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. The key diagnostic features are the appearance of C-H stretching and bending vibrations from the methyl groups, which are absent in the spectrum of the parent 1,10-phenanthroline. By following the outlined experimental protocol and comparative analysis, researchers can confidently verify the successful synthesis and purity of this important compound.
References
A Comparative Guide to Validating the Purity of Synthesized 3,4,7,8-Tetramethyl-1,10-phenanthroline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,4,7,8-Tetramethyl-1,10-phenanthroline, a key building block in the synthesis of metal complexes and functional materials. We present detailed experimental protocols, comparative data, and a clear workflow to assist in selecting the most appropriate validation strategy.
Introduction to this compound
This compound (CAS No. 1660-93-1) is a substituted phenanthroline derivative with a molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol . Its structure, featuring methyl groups at the 3, 4, 7, and 8 positions, enhances its electron-donating properties and steric hindrance, influencing the stability and reactivity of its metal complexes. Given its applications in catalysis, materials science, and as a ligand in medicinal chemistry, rigorous purity assessment is paramount to ensure experimental reproducibility and the safety of resulting products.
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity validation of synthesized this compound. This guide will focus on three primary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We will also discuss alternative and complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the target compound from potential impurities.
Experimental Protocol: HPLC Analysis
Objective: To determine the percentage purity of this compound and identify any related impurities.
Materials:
-
Synthesized this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standard of this compound (if available, >99.5% purity)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 70:30 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration similar to the highest standard (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Run Time: 20 minutes (or until all impurities have eluted)
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities in the sample chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparison of HPLC Results
| Sample Lot | Retention Time (min) | Peak Area (%) | Impurity Profile (Retention Time, % Area) |
| Synthesized Lot A | 8.52 | 98.9 | 4.21 (0.5%), 6.78 (0.6%) |
| Synthesized Lot B | 8.51 | 95.2 | 4.20 (2.1%), 6.79 (1.5%), 9.88 (1.2%) |
| Commercial Standard | 8.53 | >99.8 | Not Detected |
Interpretation: Lot A shows a high purity profile, comparable to commercial standards. Lot B exhibits a lower purity with several detectable impurities, indicating the need for further purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized sample and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.
-
For quantitative NMR (qNMR), accurately weigh both the sample and a known amount of the internal standard and dissolve them together.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified for accurate integration in qNMR.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
For qNMR, calculate the purity based on the integral ratio of a known proton signal from the sample to a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
-
Comparison of ¹H NMR Data
| Sample Lot | Chemical Shift (δ, ppm) | Integration | Observed Impurities (δ, ppm) |
| Synthesized Lot A | ~2.5 (s, 12H, CH₃), ~7.8 (s, 2H, Ar-H), ~8.9 (s, 2H, Ar-H) | Consistent with structure | Minor signals at ~1.2 and ~3.8 ppm |
| Synthesized Lot B | ~2.5 (s, 12H, CH₃), ~7.8 (s, 2H, Ar-H), ~8.9 (s, 2H, Ar-H) | Consistent with structure | Significant signals at ~1.2, ~3.8, and ~7.2 ppm |
| Literature Data | Consistent with Lot A and B | - | - |
Interpretation: The ¹H NMR spectra of both lots are largely consistent with the expected structure. However, Lot B shows more significant impurity peaks, corroborating the HPLC results.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for the pure compound.
Experimental Protocol: CHN Analysis
Objective: To determine the elemental composition of the synthesized this compound.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample.
Comparison of Elemental Analysis Data
| Element | Theoretical (%) | Synthesized Lot A (%) | Synthesized Lot B (%) |
| Carbon (C) | 81.32 | 81.15 | 79.88 |
| Hydrogen (H) | 6.82 | 6.85 | 6.95 |
| Nitrogen (N) | 11.85 | 11.75 | 11.21 |
Interpretation: The elemental composition of Lot A is in close agreement with the theoretical values, indicating high purity. Lot B shows a significant deviation, particularly for carbon and nitrogen, suggesting the presence of impurities that alter the elemental composition.
Alternative and Complementary Techniques
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with LC (LC-MS) to identify the molecular weights of impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups and can be used for a qualitative comparison to a reference standard.
-
Melting Point Analysis: A sharp melting point close to the literature value (277-280 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
References
A Comparative Study of Metal Chelation Affinity of Substituted Phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metal chelation affinity of various substituted phenanthrolines. 1,10-Phenanthroline and its derivatives are robust, planar heterocyclic ligands known for their strong and versatile coordination with a wide range of metal ions.[1][2] This inherent affinity has led to their extensive use in diverse fields, including catalysis, molecular recognition, and, notably, as potential therapeutic agents.[1][2][3] Their ability to act as metal chelators is pivotal to their biological activity, including their roles as inhibitors of metalloenzymes and as anticancer and antiviral agents.[3][4][5]
This guide summarizes key quantitative data on the stability of metal complexes with substituted phenanthrolines, details common experimental protocols for determining metal chelation affinity, and provides a visual representation of a key inhibitory pathway.
Data Presentation: Comparative Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger affinity between the ligand and the metal ion. The following table compiles stability constants for various substituted phenanthrolines with common transition metal ions. The data illustrates how substitutions on the phenanthroline ring and the nature of the metal ion influence the stability of the resulting complex.
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ | Reference |
| 1,10-Phenanthroline | Fe²⁺ | 5.86 | 5.30 | 9.84 | 21.0 | [6] |
| Ni²⁺ | 8.61 | 8.13 | 7.62 | 24.36 | [3] | |
| Cu²⁺ | 9.0 | 7.5 | 6.0 | 22.5 | [7] | |
| Zn²⁺ | 6.4 | 5.8 | 5.2 | 17.4 | [5] | |
| Co²⁺ | 7.01 | 6.55 | 5.95 | 19.51 | [3] | |
| 5-Nitro-1,10-phenanthroline | Fe²⁺ | 5.20 | - | - | - | [8] |
| Ni²⁺ | 7.45 | 7.00 | 6.50 | 20.95 | [3] | |
| 5-Chloro-1,10-phenanthroline | Fe²⁺ | 5.55 | - | - | - | [8] |
| 5-Methyl-1,10-phenanthroline | Fe²⁺ | 6.10 | - | - | - | [8] |
| Ni²⁺ | 8.75 | 8.25 | 7.75 | 24.75 | [3] | |
| 5,6-Dimethyl-1,10-phenanthroline | Fe²⁺ | 6.25 | - | - | - | [8] |
| Ni²⁺ | 8.85 | 8.35 | 7.85 | 25.05 | [3] | |
| 4,7-Dimethyl-1,10-phenanthroline | Ni²⁺ | 9.10 | 8.75 | 8.10 | 25.95 | [9] |
| 2,9-Dimethyl-1,10-phenanthroline | Cu¹⁺ | 19.1 (β₂) | - | - | - | [10][11] |
| 4,7-Diphenyl-1,10-phenanthroline | Fe²⁺ | - | - | - | 20.24 | [12] |
| (BPDS) | Cu²⁺ | 9.76 | 15.9 (β₂) | 20.9 (β₃) | 20.9 | [12] |
| Zn²⁺ | 6.43 | 10.7 (β₂) | 17.3 (β₃) | 17.3 | [12] |
Note: The values presented are indicative and can vary based on experimental conditions such as temperature, ionic strength, and solvent.
Experimental Protocols
Accurate determination of metal chelation affinity is crucial for understanding the therapeutic potential and mechanism of action of substituted phenanthrolines. The following are detailed methodologies for key experiments used to quantify these interactions.
Potentiometric Titration
This is a highly accurate and widely used method for determining the stability constants of metal complexes.
Principle: The formation of a metal-ligand complex in solution often involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH). By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, the stability constants can be calculated.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenanthroline ligand of known concentration in a suitable solvent (e.g., ethanol/water mixture).
-
Prepare a stock solution of the metal salt (e.g., NiCl₂, CuSO₄) of known concentration.
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Perform a strong acid-strong base titration to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand and the strong acid in the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant. This determines the protonation constants of the ligand.
-
In a separate experiment, place a known volume of a solution containing the ligand, the metal ion, and the strong acid in the background electrolyte.
-
Titrate this solution with the same standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.
-
Specialized software (e.g., HYPERQUAD, BEST) is then used to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.
-
Spectrophotometric Methods
Spectrophotometry is a valuable technique for studying metal complexes that exhibit a characteristic absorbance in the UV-Visible spectrum.
Principle: If the metal-ligand complex has a distinct color and absorbs light at a wavelength where the free metal ion and ligand do not absorb significantly, the concentration of the complex can be determined using the Beer-Lambert law. By measuring the absorbance of solutions with varying concentrations of the metal and ligand, the stoichiometry and stability constant of the complex can be determined.
Detailed Protocol (Job's Method of Continuous Variation):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the substituted phenanthroline ligand.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of each component varies. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
Dilute each solution to the same final volume.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection reveals the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the metal ion and a solution of the substituted phenanthroline ligand in the same buffer to avoid heats of dilution.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Clean the sample cell and the injection syringe of the ITC instrument meticulously.
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the ligand solution into the metal ion solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to metal.
-
This binding isotherm is fitted to a suitable binding model using specialized software to determine the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Mandatory Visualization
Substituted phenanthrolines can exert their biological effects by chelating metal ions that are essential for the function of certain enzymes. A prominent example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer progression.[13]
Caption: Inhibition of Matrix Metalloproteinase (MMP) by a substituted phenanthroline.
References
- 1. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP7 - Wikipedia [en.wikipedia.org]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A reevaluation of the Fe(II), Ca(II), Zn(II), and proton formation constants of 4,7-diphenyl-1,10-phenanthrolinedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
cytotoxicity comparison of metal complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline
A Comparative Guide to the Cytotoxicity of Metal Complexes Featuring 3,4,7,8-Tetramethyl-1,10-phenanthroline
Introduction
Metal complexes incorporating the ligand this compound (tmp) have garnered significant interest in the field of medicinal inorganic chemistry due to their potent cytotoxic activities against a range of cancer cell lines. The enhanced lipophilicity imparted by the four methyl groups on the phenanthroline scaffold is believed to facilitate cellular uptake, leading to greater efficacy compared to complexes with unsubstituted phenanthroline. This guide provides a comparative overview of the cytotoxic profiles of various metal complexes with this ligand, supported by available experimental data. While a direct head-to-head comparison of different metal centers with the tmp ligand across identical cancer cell lines is limited in the existing literature, this guide synthesizes the available data to offer valuable insights for researchers in drug discovery and development.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various metal complexes containing this compound and related derivatives against several cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Metal Complex | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| [Cu(Gly-Gly)(tmp)] | MDA-MB-231 | Not specified | Cisplatin | >50 |
| [Cu(L-Ala-Phe)(tmp)] | MDA-MB-231 | Not specified | Cisplatin | >50 |
| [CuCl₂(tmp)]·4H₂O | MCF-7 | Not specified | Cisplatin | >50 |
| [Ir(ptpy)₂(Me₄-phen)]PF₆ | HT-29 | ~2.0 | Cisplatin | >10 |
| [Ir(ptpy)₂(Me₄-phen)]PF₆ | MCF-7 | ~2.0 | Cisplatin | >10 |
Note: "tmp" refers to this compound. "Me₄-phen" is used synonymously with tmp in some literature. Specific IC₅₀ values for the copper complexes were not explicitly provided in the referenced abstracts, but their cytotoxicity was reported to be significantly higher than that of cisplatin.[1]
Experimental Protocols
The determination of cytotoxicity, typically expressed as IC₅₀ values, is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
MTT Assay Protocol for Cytotoxicity of Metal Complexes
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][3]
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.[4][5]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (usually 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.[4]
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[2] A solubilization solution (e.g., isopropanol (B130326) or DMSO) is then added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][5]
Mechanism of Action and Signaling Pathways
The cytotoxic mechanism of metal complexes with phenanthroline ligands, including this compound, is often multifaceted. A common pathway involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This increase in intracellular ROS can lead to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[7][8] The intrinsic apoptotic pathway, which is initiated from within the cell, appears to be a predominant mechanism.[7][8]
Below is a generalized workflow for evaluating the cytotoxicity of these metal complexes.
Caption: A generalized workflow for the cytotoxic evaluation of metal complexes.
The following diagram illustrates a simplified, proposed signaling pathway for apoptosis induced by these metal complexes through oxidative stress.
Caption: Proposed intrinsic apoptotic pathway induced by metal-tmp complexes.
Conclusion
Metal complexes containing the this compound ligand demonstrate significant potential as cytotoxic agents. The available data, particularly for copper(II) complexes, indicate a higher potency compared to the established anticancer drug cisplatin. The primary mechanism of action appears to be the induction of oxidative stress, leading to apoptosis via the intrinsic pathway. Further research involving direct comparative studies of different metal centers with the tmp ligand on a standardized panel of cancer cell lines is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Photoactive Ru(II) complexes with dioxinophenanthroline ligands are potent cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to Fluorescent Probes for Metal Ion Detection: Featuring 3,4,7,8-Tetramethyl-1,10-phenanthroline Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes for the detection of metal ions, with a special focus on the performance of probes incorporating the 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) scaffold and its derivatives. The objective is to offer a clear, data-driven overview to aid in the selection of appropriate tools for research and development in cellular biology and drug discovery.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for metal ion detection is critical and depends on various factors, including the target ion, desired sensitivity, and the experimental environment. Below is a comparative summary of the quantum yields of fluorescent probes based on the phenanthroline scaffold and other common fluorophores designed for detecting zinc (Zn²⁺) and copper (Cu²⁺) ions.
Quantitative Data Summary
| Probe Name/Description | Target Ion | Quantum Yield (Φ) | Solvent/Medium | Citation |
| Phenanthroline-Based Probes | ||||
| [Ru(tmphen)(bpy)₂]²⁺ | - | 0.01 - 0.25 | Aqueous Medium | [1] |
| [Ir(ppy)₂(tmphen)]⁺ | - | Not specified | Not specified | [2] |
| PHT1 (3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline) | Zn²⁺ | ~0.4 (in presence of Zn²⁺) | CH₃CH₂OH/H₂O (9:1, v/v) | [3] |
| Alternative Zinc (Zn²⁺) Probes | ||||
| FluoZin-3 | Zn²⁺ | Not specified | Not specified | |
| Zinpyr-1 (ZP1) | Zn²⁺ | Not specified | Not specified | |
| Probe 7 (TP-induced ratiometric) | Zn²⁺ | 0.16 (free), 0.22 (with Zn²⁺) | HEPES buffer (10% MeOH, pH 7.4) | |
| Alternative Copper (Cu²⁺) Probes | ||||
| CTAP-1 | Cu¹⁺ | 0.03 (free), 0.14 (with Cu¹⁺) | 10 mM Pipes (pH 7.2) | [4] |
| Dual-emission QDs hybrid | Cu²⁺ | Not specified (ratiometric) | Not specified | [1] |
| Magnetic ratiometric sensor | Cu²⁺ | 19.13% (QDs), 31.15% (Fe₃O₄/CDs) | Not specified | [5] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedure for using fluorescent probes is crucial for obtaining reliable results. Below are diagrams illustrating a common signaling pathway for "turn-on" fluorescent probes and a general workflow for intracellular metal ion imaging.
"Turn-On" Fluorescent Probe Signaling Pathway
Caption: Mechanism of a 'turn-on' fluorescent probe upon ion binding.
General Workflow for Intracellular Metal Ion Imaging
Caption: A typical experimental workflow for live-cell imaging of metal ions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for determining fluorescence quantum yield and for the practical application of fluorescent probes in cellular imaging.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
1. Materials and Instruments:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Spectroscopic grade solvents
-
Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
Sample of unknown quantum yield
2. Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the standard and the sample.
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Integrate the corrected emission spectra to obtain the total fluorescence intensity (area under the curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the standard (GradST) and the sample (GradX).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Protocol for Intracellular Zinc Imaging using a Fluorescent Probe
This protocol describes a general procedure for imaging intracellular labile zinc using a cell-permeable fluorescent probe (e.g., a probe with an acetoxymethyl (AM) ester group).
1. Materials:
-
Cell line of interest (e.g., HeLa, PC12) cultured on glass-bottom dishes or coverslips.
-
Fluorescent zinc probe with an AM ester (e.g., FluoZin-3 AM, ZinPyr-1 AM).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Zinc source (e.g., ZnSO₄).
-
Zinc chelator (e.g., N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine - TPEN).
-
Fluorescence microscope with appropriate filter sets.
2. Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere overnight.
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO.
-
Loading Solution: Dilute the stock solution in serum-free medium or HBSS to a final concentration of 1-5 µM.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells two to three times with warm HBSS to remove excess probe.
-
De-esterification: Add fresh HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the probe inside the cells.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the chosen probe.
-
To observe changes in intracellular zinc levels, cells can be treated with a zinc source (e.g., 50 µM ZnSO₄) to increase intracellular zinc or a chelator (e.g., 20 µM TPEN) to decrease it.
-
Acquire images at various time points after treatment to monitor the dynamics of intracellular zinc.
-
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time to determine the relative changes in intracellular zinc concentration. For some probes, ratiometric analysis or calibration procedures can be applied to estimate the absolute zinc concentration.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 4. pnas.org [pnas.org]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline, a metal-chelating agent used in various chemical processes.
Immediate Safety and Handling Precautions
According to safety data sheets, this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard.[1][2] However, it is crucial to handle all chemicals with care to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If dust formation is likely or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Spill and Waste Management Protocol
In the event of a spill or when disposing of waste material, follow these procedures to ensure safety and environmental protection.
Accidental Release Measures:
-
Avoid Dust Formation: Take measures to prevent the generation of airborne dust.[1][3]
-
Ventilate the Area: Ensure adequate ventilation in the area of the spill.[1][2]
-
Containment and Clean-up:
Disposal of Unused or Waste Material: The primary guideline for the disposal of this compound is to prevent its release into the environment.[1][2][3]
-
Waste Collection:
-
Consult Local Regulations: Chemical disposal regulations can vary significantly by region and institution. Always consult with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to ensure full compliance with disposal requirements.
-
General Disposal Guidance:
-
Waste material should be disposed of in accordance with national and local regulations.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Handle uncleaned containers as you would the product itself.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1660-93-1 | [1][2] |
| Molecular Formula | C₁₆H₁₆N₂ | [4] |
| Appearance | White to cream to red to pale brown crystals or powder | [4] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard | [1][2] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 3,4,7,8-Tetramethyl-1,10-phenanthroline
This guide provides crucial safety and logistical information for the handling and disposal of 3,4,7,8-Tetramethyl-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | Inspect gloves before use and dispose of them properly after handling. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if irritation is experienced. | A particulate filter conforming to EN 143 is recommended.[1] |
Operational Protocol: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
